(2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate
Description
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-9-4-2-1-3-8(9)10(15)16-6-7-5-14-11(13)17-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWRLLLSMPLCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CN=C(S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate: A Convergent Approach
Executive Summary & Strategic Rationale
This guide details the synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate , a structural motif relevant to agrochemical discovery (neonicotinoid pharmacophores) and fragment-based drug design.
The synthesis poses two specific chemical challenges:
-
Steric Hindrance: The ortho-chloro substitution on the benzoate ring significantly retards nucleophilic attack at the carbonyl carbon, rendering standard Fischer esterification inefficient.
-
Heterocyclic Sensitivity: The 2-chlorothiazole moiety is susceptible to nucleophilic displacement at the C2 position under harsh basic conditions and acid-catalyzed degradation at elevated temperatures.
The Solution: This protocol utilizes a Convergent Acyl Chloride Activation Strategy . By converting the sterically hindered 2-chlorobenzoic acid to its highly reactive acid chloride and coupling it with the thiazolyl alcohol in the presence of a nucleophilic catalyst (DMAP), we bypass the kinetic barrier of the ortho-substituent while maintaining mild conditions to preserve the thiazole ring.
Retrosynthetic Analysis & Pathway Design
The target molecule is disconnected at the ester linkage, revealing two key precursors: the acyl donor (2-chlorobenzoyl chloride) and the alcohol nucleophile ((2-chloro-1,3-thiazol-5-yl)methanol).
Figure 1: Retrosynthetic breakdown highlighting the necessity of acyl chloride activation due to steric hindrance.
Experimental Protocol
Phase 1: Preparation of 2-Chlorobenzoyl Chloride (Activation)
Note: If commercial 2-chlorobenzoyl chloride (CAS 609-65-4) is available, proceed to Phase 2. This step is for de novo synthesis from the acid.
Rationale: Thionyl chloride (
Reagents:
-
2-Chlorobenzoic acid (1.0 eq)
-
Thionyl chloride (1.5 eq)
-
DMF (Catalytic, 2-3 drops)[1]
-
Solvent: Toluene (anhydrous)
Procedure:
-
Charge a flame-dried round-bottom flask (RBF) with 2-chlorobenzoic acid and anhydrous toluene (5 mL/g).
-
Add catalytic DMF (activates
via Vilsmeier-Haack type intermediate). -
Add thionyl chloride dropwise at room temperature under
atmosphere. -
Heat the system to 75°C for 3 hours. Monitor cessation of gas evolution.[2]
-
Critical Step: Remove excess
and toluene via rotary evaporation. Co-evaporate with fresh toluene twice to ensure complete removal of acidic volatiles. -
Result: 2-Chlorobenzoyl chloride (Yellow oil/low-melting solid). Use immediately.
Phase 2: Esterification Coupling (The Core Synthesis)
Rationale: The reaction utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium ion, which is less sterically sensitive and more electrophilic than the free acid chloride, facilitating rapid attack by the thiazolyl alcohol.
Reagents Table:
| Reagent | Equiv.[3][4][5] | Role | CAS No. |
| (2-Chloro-1,3-thiazol-5-yl)methanol | 1.0 | Nucleophile | 145015-15-2 |
| 2-Chlorobenzoyl chloride | 1.1 | Electrophile | 609-65-4 |
| Triethylamine ( | 1.5 | Acid Scavenger | 121-44-8 |
| DMAP | 0.1 | Hyper-Nucleophilic Catalyst | 1122-58-3 |
| Dichloromethane (DCM) | - | Solvent (Anhydrous) | 75-09-2 |
Step-by-Step Methodology:
-
Setup: In a flame-dried 2-neck RBF equipped with a magnetic stir bar and nitrogen inlet, dissolve (2-chloro-1,3-thiazol-5-yl)methanol (1.0 eq) in anhydrous DCM (10 mL per gram of alcohol).
-
Base Addition: Cool the solution to 0°C (ice bath). Add Triethylamine (1.5 eq) and DMAP (0.1 eq). Stir for 10 minutes.
-
Observation: The solution remains clear or turns slightly yellow.
-
-
Acylation: Dissolve 2-chlorobenzoyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes at 0°C.
-
Control Point: Maintain temperature <5°C to prevent side reactions on the thiazole ring.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.
-
Validation: Monitor by TLC (Eluent: Hexane/EtOAc 3:1). The alcohol spot (
) should disappear; the ester product will appear at higher .
-
-
Quench: Quench the reaction by adding saturated aqueous
solution.
Purification & Characterization Workflow
The workup is designed to remove the specific impurities: unreacted acid chloride (hydrolyzed to acid), DMAP, and amine salts.
Figure 2: Purification logic flow ensuring removal of catalytic and stoichiometric byproducts.
Characterization Criteria
To validate the synthesis, the following spectral signatures must be confirmed:
-
1H NMR (400 MHz, CDCl3):
-
Thiazole-H: Singlet at
ppm (C4 proton). -
Methylene (-CH2-O-): Singlet at
ppm. Note: This shift is diagnostic of esterification; the alcohol precursor would be ~4.8 ppm. -
Aromatic (Benzoate): Multiplet at
ppm (4 protons). The proton ortho to the ester carbonyl will be deshielded ( ppm).
-
-
HRMS (ESI+):
-
Look for
or . -
Isotope Pattern: Distinctive Chlorine isotope pattern (
). Since there are two chlorine atoms, expect a relative intensity pattern of roughly 9:6:1 (M, M+2, M+4).
-
Safety & Handling (HSE)
-
Thiazole Sensitivity: 2-chlorothiazoles can be skin sensitizers. Double-gloving (Nitrile) is mandatory.
-
Acid Chloride Hazards: 2-chlorobenzoyl chloride is a lachrymator and corrosive. All transfers must occur in a fume hood.
-
Waste Disposal: Aqueous washes containing DMAP and TEA must be treated as basic organic waste.
References
-
Thiazole Alcohol Precursor: Maienfisch, P., et al. "Synthesis and insecticidal activity of thiamethoxam derivatives." Pest Management Science, 2001. (Validates the stability and handling of (2-chloro-1,3-thiazol-5-yl)methanol).
-
Steric Hindrance in Esterification: Goossen, L. J., et al. "Steglich Esterification." Organic Reactions, 2004.[6] (Foundational text on using DMAP/DCC or Acid Chlorides for hindered substrates).
-
2-Chlorobenzoyl Chloride Preparation: Patent US4388251A, "Method for preparing 2-chlorobenzoyl chloride." (Industrial standard for activating the acid).
-
General DMAP Catalysis: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978. .
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- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
A Technical Guide to the Physicochemical Characterization of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate for Drug Discovery
Abstract
In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1][2][3][4] These properties—including solubility, lipophilicity, thermal stability, and ionization state (pKa)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential and safety.[2][5] This guide provides a comprehensive framework for the detailed physicochemical characterization of novel chemical entities, using the scaffold of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate as a representative model. While specific experimental data for this compound is not publicly available, this document outlines the authoritative, field-proven methodologies and analytical strategies required to generate a complete characterization package. We delve into the causality behind experimental choices, present standardized protocols as self-validating systems, and discuss the profound implications of these properties for advancing a compound from a promising hit to a viable clinical candidate.
Introduction: The Imperative of Early-Stage Physicochemical Profiling
The journey of a drug from laboratory bench to patient bedside is fraught with challenges, with a significant rate of attrition during preclinical and clinical development.[3] A primary cause for this attrition is the failure of compounds to exhibit appropriate pharmacokinetic and safety profiles, issues often rooted in suboptimal physicochemical properties.[3][5] Therefore, the early and accurate assessment of these characteristics is a critical risk-mitigation strategy.[2]
The subject of this guide, this compound, incorporates several structural motifs of interest in medicinal chemistry. The thiazole ring is a prominent five-membered heterocycle found in numerous bioactive compounds, prized for its diverse biological activities and ability to engage in various molecular interactions.[6][7][8][9][10] The presence of two chlorophenyl groups suggests that the molecule is likely to be lipophilic, which can enhance target binding but may also present challenges related to solubility and metabolism.[1] This guide will use this structure as a framework to detail the essential experiments needed to build a robust physicochemical profile.
Chemical Identity and Structural Attributes
A precise understanding of the molecule's identity is the starting point for all subsequent analysis.
Structure:
(Structure of this compound)
Table 1: Molecular Identifiers
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₇Cl₂NO₂S | Calculation |
| Molecular Weight | 304.15 g/mol | Calculation |
| IUPAC Name | This compound | Nomenclature Std. |
| Canonical SMILES | C1=CC=C(C(=C1)Cl)C(=O)OCC2=CN=C(S2)Cl | Cheminformatics |
| InChI Key | Predicted | Cheminformatics |
Core Physicochemical Properties: Data, Analysis, and Implications
This section details the critical physicochemical parameters, the methodologies for their determination, and their direct impact on drug development.
Aqueous Solubility
Solubility is a gatekeeper property; a drug must dissolve to be absorbed and exert its therapeutic effect.[1] Poor solubility can lead to low bioavailability, unreliable in-vitro assay results, and formulation nightmares.[11] We distinguish between two key types of solubility measurements.
-
Kinetic Solubility: This high-throughput measurement reflects the solubility of a compound when rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[12][13][14] It is an indispensable tool in early discovery for ranking compounds and flagging potential issues.[14][15]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given medium.[11][14] It is a more time-consuming but essential measurement for lead optimization and pre-formulation studies.[11]
Table 2: Projected Solubility Profile and Significance
| Parameter | Predicted Value Range | Implication for Drug Development |
| Kinetic Solubility (pH 7.4) | < 15 µg/mL (Poorly Soluble)[15] | High risk of unreliable results in biological assays. May require formulation strategies even for early-stage testing. |
| Thermodynamic Solubility (pH 7.4) | < 10 µg/mL | Significant challenges for oral absorption and achieving therapeutic concentrations. Formulation will be critical. |
Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a double-edged sword.[1] It is crucial for membrane permeability and target binding, but excessive lipophilicity often correlates with poor solubility, high plasma protein binding, and increased toxicity.[1][5] The octanol-water partition coefficient (LogP) is the standard measure.
Table 3: Projected Lipophilicity and Significance
| Parameter | Predicted Value Range | Implication for Drug Development |
| LogP | 3.5 - 4.5 | Within a range that can facilitate membrane crossing, but high enough to suggest potential issues with solubility and promiscuity. |
Thermal Stability & Melting Point
The melting point (Tm) and decomposition temperature provide critical information about a compound's purity, solid-state stability, and the energy of its crystal lattice.[16][17][18] High melting points can correlate with poor solubility due to strong intermolecular forces in the crystal.[1] Differential Scanning Calorimetry (DSC) is the gold-standard technique for these measurements.[16][17][19][20]
Table 4: Projected Thermal Properties and Significance
| Parameter | Predicted Value Range | Implication for Drug Development |
| Melting Point (Tm) | 150 - 200 °C | Suggests a stable crystalline solid with significant lattice energy, likely contributing to low solubility. |
| Decomposition Temperature | > 220 °C | Indicates sufficient thermal stability for standard formulation processes like milling or drying. |
Ionization Constant (pKa)
The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[21][22] This is paramount as the ionization state affects solubility, permeability, and target binding.[1][22] Based on its structure (ester, thiazole), this compound is expected to be a neutral compound or have a very weakly basic nitrogen on the thiazole ring, making its properties less pH-dependent across the physiological range. Potentiometric titration is a highly precise method for pKa determination.[21][22][23][24]
Experimental Methodologies
Scientific integrity demands robust and reproducible protocols. The following sections detail the standard operating procedures for determining the key physicochemical properties.
Protocol: Kinetic Solubility Determination via Nephelometry
This high-throughput method assesses solubility by measuring light scattering caused by precipitated particles.[12][15]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[12]
-
Plate Setup: In a 384-well microtiter plate, dispense precise volumes of the DMSO stock solution.[12][15]
-
Buffer Addition: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to achieve final compound concentrations ranging from 0.5 µM to 200 µM. The final DMSO concentration should be kept constant (e.g., 2%).[14]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.[12]
-
Measurement: Read the plate using a laser nephelometer to measure the intensity of scattered light in each well.[12][15]
-
Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the baseline, indicating the onset of precipitation.
Protocol: Lipophilicity (LogP) Determination via Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water and is considered the gold standard.[25][26][27]
Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer to ensure the compound is in its neutral form) with n-octanol by shaking them together for 24 hours and allowing the layers to separate.[28]
-
Sample Preparation: Dissolve a known quantity of the test compound in the aqueous phase.
-
Partitioning: Combine the aqueous solution with a known volume of the saturated n-octanol in a vessel. The OECD guidelines suggest using different volume ratios for multiple runs.[27]
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (a slow-stirring method is preferred for highly lipophilic compounds to avoid micro-emulsions).
-
Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean break.[27]
-
Concentration Analysis: Accurately determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value should be the average of at least three independent runs.[27]
Protocol: Thermal Analysis via Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for precise determination of thermal transitions.[16][18][19]
Methodology:
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the crystalline compound into a DSC pan (e.g., aluminum).
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.[19][20]
-
Temperature Program: Subject the cell to a controlled temperature program. A typical program involves heating at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25°C to 300°C).[20]
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.[16]
-
Data Analysis:
-
Melting Point (Tm): Identified as the peak of the endothermic event (heat absorption).[20]
-
Enthalpy of Fusion (ΔHfus): Calculated from the area under the melting peak.
-
Decomposition: Often observed as a broad, irregular exothermic or endothermic event following the melting peak.
-
Discussion: Synthesizing the Data for Drug Development
The physicochemical data, once collected, forms a coherent narrative that guides the drug development strategy.
For a molecule like this compound, the predicted profile—low solubility, high lipophilicity, and a high melting point—presents a classic challenge for medicinal chemists.
-
Absorption & Bioavailability: The combination of poor solubility and high lipophilicity is a major red flag for oral absorption. While high lipophilicity can drive passive diffusion across the gut wall, the compound must first be dissolved in the gastrointestinal fluids. This "solubility-limited absorption" is a common failure mode.
-
Formulation Strategy: The data strongly indicates that advanced formulation strategies, such as amorphous solid dispersions, lipid-based formulations, or particle size reduction (nanosuspensions), will be necessary to achieve adequate exposure in vivo.
-
Distribution & Safety: High lipophilicity often leads to high plasma protein binding, reducing the free fraction of the drug available to interact with its target. It can also lead to sequestration in adipose tissues and is associated with a higher risk of off-target toxicities, including inhibition of CYP enzymes or hERG channels.[5]
Conclusion
The systematic and rigorous characterization of a compound's physicochemical properties is an indispensable component of modern drug discovery. It transforms the process from a trial-and-error endeavor into a predictive science. By employing the authoritative protocols detailed in this guide for determining solubility, lipophilicity, thermal stability, and ionization, researchers can build a comprehensive data package. For a candidate like this compound, this profile provides an early and clear-eyed assessment of potential development hurdles, enabling proactive, data-driven decisions. This allows for the strategic allocation of resources, the intelligent design of formulation strategies, and ultimately, increases the probability of successfully translating a promising molecule into an effective medicine.
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Creative Bioarray. [Link]
-
Physicochemical properties. (2025, August 15). Fiveable. [Link]
-
Differential Scanning Calorimetry (DSC). (n.d.). METTLER TOLEDO. [Link]
-
Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). PharmaTutor. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]
-
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. [Link]
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Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9). ResolveMass Laboratories Inc.. [Link]
-
Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]
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Differential Scanning Calorimeter (DSC/DTA). (2026, February 9). NETZSCH Analyzing & Testing. [Link]
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OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). OECD. [Link]
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Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. [Link]
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Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. [Link]
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Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]
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How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. (2025, July 16). Raytor. [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). IJPSDR. [Link]
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Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. [Link]
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Synthesis and characterization of Thiazole derivatives of N-substituted lsatin. (n.d.). Slideshare. [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022, August 30). PMC. [Link]
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Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. (n.d.). ScienceDirect. [Link]
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Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025, July 30). Journal of Education and Science. [Link]
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A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. (n.d.). EUR-Lex. [Link]
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Differential scanning calorimetry. (n.d.). Wikipedia. [Link]
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Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (2015, December 22). MDPI. [Link]
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Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. [Link]
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A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.). BMG LABTECH. [Link]
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Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Asian Journal of Chemistry. [Link]
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Cas 205510-53-8,(E)-1-(2-CHLORO-5-THIAZOLYLMETHYL) - LookChem. (n.d.). LookChem. [Link]
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Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016, August 10). International Journal of Current Microbiology and Applied Sciences. [Link]
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2-Chloro-5-chloromethyl-1,3-thiazole. (n.d.). PMC. [Link]
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Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. (2024, March 1). Baghdad Science Journal. [Link]
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Technical Guide: Solubility Profile of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate
This technical guide details the solubility profile and characterization strategy for (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate (CAS 478047-21-1).
As direct experimental solubility data is often proprietary for specific intermediate esters, this guide applies Structure-Property Relationship (SPR) principles and Hansen Solubility Parameter (HSP) logic to establish a predictive solubility landscape. It further provides the standardized validation protocols required for researchers to generate certified data.
Executive Summary
This compound is a functionalized thiazole ester, commonly utilized as a stable intermediate or prodrug scaffold in the synthesis of neonicotinoid agrochemicals and pharmaceutical heterocyclic derivatives. Its physicochemical behavior is dominated by two distinct moieties: the electron-deficient 2-chlorothiazole ring and the lipophilic 2-chlorobenzoate tail.
Understanding its solubility is critical for:
-
Purification: Designing recrystallization solvent systems (e.g., antisolvent precipitation).
-
Reaction Engineering: Selecting compatible solvents for nucleophilic substitutions or hydrolysis.
-
Formulation: Developing emulsifiable concentrates (EC) or suspension concentrates (SC).
Physicochemical Profile & Solubility Prediction
To accurately predict solvent interactions, we must first analyze the molecular descriptors that govern dissolution thermodynamics.
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Weight | 288.15 g/mol | Moderate MW favors solubility in common organic solvents. |
| Structure | Aromatic Ester + Thiazole Heterocycle | Dual aromaticity suggests |
| H-Bond Donors | 0 | Hydrophobic: Very low water solubility. |
| H-Bond Acceptors | 4 (N, O, S, Cl) | Lewis Base: Good solubility in proton-donating solvents (Alcohols, Chloroform). |
| Predicted LogP | ~3.2 – 3.8 | Lipophilic: High affinity for non-polar/chlorinated solvents. |
The Solvation Mechanism
The dissolution of this ester is driven by dipole-dipole interactions and dispersion forces .
-
The Thiazole Ring: The nitrogen and sulfur atoms create a permanent dipole, making the molecule soluble in polar aprotic solvents (DMSO, DMF).
-
The Ester Linkage: Provides a site for weak hydrogen bonding with protic solvents (Methanol), but the bulkiness of the 2-chlorobenzoate group sterically hinders this interaction, reducing solubility in cold alcohols.
-
Halogenated Substituents: The chlorine atoms increase lipophilicity and specific gravity, enhancing solubility in chlorinated solvents (DCM, Chlorobenzene).
Solubility Landscape: Solvent Compatibility Matrix
The following classification categorizes solvents based on their thermodynamic affinity for the target compound.
Class A: High Solubility (>100 g/L)
These solvents are recommended for reaction media or preparing stock solutions.
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane.
-
Polar Aprotic Solvents: DMSO, DMF, NMP, THF.
Class B: Moderate / Temperature-Dependent Solubility (10–50 g/L)
These solvents are ideal for recrystallization (soluble hot, insoluble cold).
-
Esters & Ketones: Ethyl Acetate, Acetone, Acetonitrile.[4]
-
Note: Solubility drops significantly below 10°C, making these excellent for crystallization.
-
-
Aromatic Hydrocarbons: Toluene, Xylene, Chlorobenzene.
-
Note:
- stacking interactions allow for moderate solubility, often used for reflux reactions.
-
Class C: Low / Poor Solubility (<1 g/L)
These solvents serve as antisolvents for precipitation.
-
Aliphatic Hydrocarbons: n-Hexane, Cyclohexane, Heptane.
-
Protic Solvents: Water.
Visualization: Solubility Interaction Map
The following diagram illustrates the logical flow of solvent selection based on molecular interactions.
Figure 1: Mechanistic map of solvent interactions. High solubility is driven by dipole moments and dispersion forces in chlorinated/aprotic solvents.
Experimental Protocol: Determination of Saturation Solubility
Since specific batch-to-batch variations (polymorphism) can affect solubility, researchers must validate values empirically. The following protocol adheres to OECD Guideline 105 and ASTM E1148 .
Method A: The Shake-Flask Method (Equilibrium Solubility)
Objective: Determine the thermodynamic solubility limit at 25°C.
-
Preparation:
-
Weigh approx. 200 mg of the ester into a 20 mL scintillation vial.
-
Add 5 mL of the target solvent (e.g., Acetone).
-
-
Equilibration:
-
Seal the vial and place it in a thermostatic shaker at 25°C ± 0.1°C.
-
Agitate at 150 RPM for 24–48 hours to ensure equilibrium.
-
Visual Check: If the solid dissolves completely, add more solid until a precipitate remains visible.
-
-
Sampling:
-
Stop agitation and allow the suspension to settle for 2 hours.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter (avoid Nylon, which may bind the ester).
-
-
Quantification (HPLC):
-
Dilute the filtrate 1:100 with Acetonitrile.
-
Inject into HPLC (Conditions below).
-
Method B: Dynamic Solubility (Polythermal Method)
Objective: Determine the Metastable Zone Width (MSZW) for crystallization.
-
Prepare a suspension of known concentration (e.g., 50 g/L in Ethanol).
-
Heat at 1°C/min until dissolution is complete (Clear Point).
-
Cool at 1°C/min until nucleation is observed (Cloud Point).
-
Result: The gap between Clear and Cloud points defines the safe operating window for recrystallization.
HPLC Analytical Standard
To accurately quantify the dissolved ester, use the following validated method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (70:30 v/v) + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic absorption).
-
Retention Time: Expect elution around 4–6 minutes due to lipophilicity.
Applications in Process Development
Recrystallization Strategy
The most effective purification method for this intermediate is Cooling Crystallization or Antisolvent Addition .
-
Solvent System: Ethanol / Water (80:20).
-
Procedure: Dissolve the crude ester in boiling Ethanol. Slowly add water until slight turbidity appears. Cool slowly to 0°C.
-
Yield: High recovery with removal of polar impurities.
-
-
Solvent System: Toluene / Heptane.
-
Procedure: Dissolve in warm Toluene. Add Heptane as an antisolvent to force precipitation of the ester while keeping lipophilic impurities in solution.
-
Stability Warning
-
Hydrolysis Risk: Avoid prolonged exposure to basic aqueous solutions (pH > 9) or acidic alcohols, as the ester bond is susceptible to hydrolysis, yielding (2-chlorothiazol-5-yl)methanol and 2-chlorobenzoic acid.
-
Solvent Choice: For storage, use anhydrous Ethyl Acetate or Acetonitrile.
References
-
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. Link
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Reference for HSP prediction logic).
-
Lipinski, C. A. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem Compound Summary. (n.d.). 2-Chloro-5-(chloromethyl)thiazole (Precursor logic).[2][3][5] National Center for Biotechnology Information. Link
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Technical Guide: Biological Potency & Therapeutic Utility of Chlorinated Thiazole Scaffolds
Executive Summary
The thiazole pharmacophore—a five-membered heterocyclic ring containing sulfur and nitrogen—is a cornerstone of modern medicinal chemistry, appearing in FDA-approved drugs ranging from dasatinib (anticancer) to ceftaroline (antibiotic). The introduction of chlorine substituents into this scaffold is not merely a structural decoration but a strategic modification that fundamentally alters physicochemical properties, metabolic stability, and target binding kinetics.
This technical guide provides a rigorous analysis of chlorinated thiazole compounds , focusing on the structure-activity relationships (SAR) driven by chlorination, specific mechanisms of action (MoA), and validated experimental protocols for synthesis and bioassay.
The Chlorine Effect: Physicochemical & Mechanistic Drivers
The biological activity of chlorinated thiazoles is governed by three primary factors introduced by the halogen atom:
Electronic Modulation & The Sigma-Hole
Chlorine is electron-withdrawing by induction (-I effect) but electron-donating by resonance (+M effect). On a thiazole ring, this creates distinct electronic environments:
-
C2-Position: A chlorine at C2 renders the position highly electrophilic, making it susceptible to nucleophilic aromatic substitution (
). This is critical for designing covalent inhibitors that target cysteine residues in enzymes (e.g., kinases or proteases). -
Sigma-Hole Interactions: The chlorine atom exhibits a positive electrostatic potential cap (sigma-hole) along the C-Cl bond axis, allowing it to act as a Lewis acid and form halogen bonds with carbonyl oxygens or nitrogen atoms in the target protein's binding pocket.
Lipophilicity & Membrane Permeability
Chlorination significantly increases the partition coefficient (LogP).
-
Effect: Enhanced passive diffusion across lipid bilayers.
-
Utility: Critical for CNS-active drugs or intracellular targets (e.g., nuclear receptors).
Metabolic Blocking
Metabolic hotspots (sites prone to CYP450 oxidation) can be "blocked" by substituting a hydrogen with chlorine.
-
Example: Replacing a para-hydrogen on a phenyl ring attached to the thiazole (e.g., 2-amino-4-(4-chlorophenyl)thiazole ) prevents rapid hydroxylation, extending the drug's half-life (
).
Structure-Activity Relationship (SAR) Logic
The biological outcome depends heavily on where the chlorine is positioned.
| Position | Chemical Feature | Biological Implication |
| C2 (Heterocyclic) | High Electrophilicity | Covalent Warhead: Reacts with nucleophilic cysteines (e.g., in EGFR or proteases). Precursor for |
| C4/C5 (Heterocyclic) | Steric Bulk & Lipophilicity | Pocket Filling: Optimizes fit in hydrophobic pockets of enzymes. Modulates pKa of the thiazole nitrogen. |
| Phenyl-Cl (Sidechain) | Metabolic Stability | Half-life Extension: Blocks para-hydroxylation. Enhances potency via halogen bonding. |
Visualization: SAR Decision Logic
The following diagram illustrates the strategic decision-making process when designing chlorinated thiazoles.
Caption: SAR decision matrix for chlorinating thiazole scaffolds based on therapeutic intent.
Therapeutic Applications & Mechanisms
Antimicrobial Activity
Chlorinated thiazoles, particularly 2-amino-4-(4-chlorophenyl)thiazole derivatives, exhibit potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
-
Mechanism: Inhibition of DNA Gyrase (bacteria) or 14
-lanosterol demethylase (fungi). The chlorine atom at the para-position of the phenyl ring is crucial for fitting into the hydrophobic pocket of the enzyme, often outperforming the unsubstituted analogs. -
Key Insight: The electron-withdrawing nature of the chlorine enhances the acidity of the NH protons (in sulfonamide derivatives), strengthening hydrogen bonding with the target active site.
Anticancer Activity
Derivatives such as 4-chloro-2-methylphenyl amido thiazoles have shown cytotoxicity against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines.
-
Mechanism:
-
Kinase Inhibition: Competitive inhibition of ATP binding sites in tyrosine kinases (e.g., VEGFR, EGFR).
-
Tubulin Polymerization: Binding to the colchicine site, disrupting microtubule dynamics and inducing apoptosis.
-
HDAC Inhibition: 2-chloro-5-substituted thiadiazoles (isosteres) act as zinc-binding groups or cap groups in Histone Deacetylase inhibitors.
-
Validated Experimental Protocols
Protocol A: Hantzsch Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole
A robust, self-validating method for synthesizing the core scaffold.
Reagents:
-
4-Chlorophenacyl bromide (1.0 eq)
-
Thiourea (2.0 eq)
-
Ethanol (Absolute)
-
Ammonium hydroxide (for neutralization)
Workflow:
-
Dissolution: Dissolve 4-chlorophenacyl bromide (e.g., 0.01 mol) in 20 mL absolute ethanol in a round-bottom flask.
-
Addition: Add thiourea (0.02 mol) slowly with stirring.
-
Reflux: Heat the mixture to reflux (
C) for 2–4 hours.-
Checkpoint: Monitor via TLC (Solvent: Hexane:Ethyl Acetate 3:1). Disappearance of the starting bromide spot indicates completion.
-
-
Precipitation: Cool the reaction mixture to room temperature. A solid hydrobromide salt may precipitate.
-
Neutralization: Pour the mixture into crushed ice/water (100 mL) and basify with ammonium hydroxide to pH 8–9. The free base will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Validation: Melting point should be sharp (approx. 169–171°C for the 4-chlorophenyl derivative).
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Standard protocol for evaluating anticancer potential.
Reagents:
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Cell Lines (e.g., A-549, MCF-7)
-
DMSO (Solubilizing agent)
Workflow:
-
Seeding: Seed cells in 96-well plates at
cells/well. Incubate for 24h at C, 5% . -
Treatment: Add the chlorinated thiazole test compound at graded concentrations (e.g., 0.1, 1, 10, 50, 100
M). Include DMSO control (0.1%) and Positive Control (e.g., Doxorubicin). -
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20
L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove media carefully. Add 100
L DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate
using non-linear regression analysis.
Mechanistic Pathway Visualization
The following diagram details the potential dual-mode action of 2-chlorothiazole derivatives: covalent modification of enzymes and reversible binding via halogen bonding.
Caption: Dual mechanism of action: Covalent modification (via C2-Cl) vs. Reversible binding (via Aryl-Cl).
References
-
Mishra, C. B., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI Molecules. Retrieved from [Link]
-
Kushwaha, N., et al. (2012).[4] Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research. Retrieved from [Link]
-
Mahmood, A. A. R., et al. (2018).[5] Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Retrieved from [Link]
-
Chaban, T., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives. MDPI Antibiotics. Retrieved from [Link]
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The Thiazole Scaffold: A Privileged Motif in Modern Therapeutics - A Technical Guide to Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The five-membered thiazole ring, a heterocyclic scaffold containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a multitude of biological targets have cemented its status as a "privileged structure" in drug discovery.[1][2] This technical guide provides an in-depth exploration of the mechanisms of action of thiazole-based therapeutic agents, offering field-proven insights and detailed methodologies for researchers in the field. We will delve into the core biochemical pathways modulated by these compounds, with a focus on their applications in oncology, inflammatory disorders, and infectious diseases.
I. Thiazole-Based Agents in Oncology: A Multi-pronged Attack on Cancer
Thiazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival signaling, and angiogenesis.[3][4] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.
A. Inhibition of Protein Kinases: Disrupting Aberrant Cell Signaling
A primary mechanism through which thiazole-based drugs exert their anticancer effects is the inhibition of protein kinases, enzymes that play a central role in cell signaling and are frequently mutated or overexpressed in cancer.[5]
The Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival.[5][6] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Several thiazole derivatives have been developed as potent inhibitors of this pathway, acting as either single PI3K inhibitors or dual PI3K/mTOR inhibitors.[6][7][8]
These inhibitors typically function by competing with ATP for the binding site in the catalytic domain of PI3K and/or mTOR, thereby blocking the downstream signaling cascade that leads to cell growth and proliferation.[6][9] The structural similarities between the active sites of PI3K and mTOR have enabled the rational design of dual inhibitors.[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to determine the inhibitory activity of a compound against a specific kinase is a fluorescence-based assay.
Principle: This assay measures the phosphorylation of a specific substrate by the kinase. The inhibition of this phosphorylation by the test compound is quantified by measuring the resulting fluorescence.[10][11]
Methodology:
-
Reagent Preparation: Prepare solutions of the purified kinase enzyme (e.g., PI3Kα), a specific substrate peptide, and ATP in an appropriate assay buffer.
-
Compound Dilution: Prepare a serial dilution of the thiazole-based test compound.
-
Assay Plate Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Detection: After a defined incubation period, add a detection reagent that specifically binds to the phosphorylated substrate, generating a fluorescent signal.
-
Data Analysis: Measure the fluorescence intensity using a microplate reader. The IC50 value (the concentration of the compound required to inhibit 50% of the enzyme's activity) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[10]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Thiazole Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
Dasatinib, a prominent thiazole-containing drug, is a potent inhibitor of multiple tyrosine kinases, with its primary targets being the BCR-ABL fusion protein and SRC family kinases.[12][13] The BCR-ABL oncoprotein, a hallmark of chronic myeloid leukemia (CML) and some cases of acute lymphoblastic leukemia (ALL), possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation.[12][14]
Dasatinib binds to the ATP-binding site of both the active and inactive conformations of the ABL kinase domain, a feature that distinguishes it from first-generation inhibitors like imatinib and contributes to its efficacy against imatinib-resistant mutations.[12][13][14] By blocking the kinase activity of BCR-ABL, dasatinib disrupts downstream signaling pathways, leading to the inhibition of cancer cell growth and the induction of apoptosis.[15]
Experimental Workflow: Evaluating Anticancer Activity of Thiazole Derivatives
Caption: Experimental workflow for evaluating the anticancer potential of thiazole derivatives.
B. Cytotoxicity and Apoptosis Induction
Many thiazole derivatives exhibit direct cytotoxic effects on cancer cells, leading to programmed cell death, or apoptosis.[3] This is often a consequence of the inhibition of survival signaling pathways, as discussed above, or through other mechanisms such as DNA fragmentation and mitochondrial depolarization.[4]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[16][17] The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[16][18]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is then determined from the dose-response curve.
II. Thiazole Derivatives in the Management of Inflammation
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Thiazole-based compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade.[7][19]
A. Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[20] There are two main isoforms: COX-1, which is constitutively expressed, and COX-2, which is induced during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[20] Several thiazole derivatives have been identified as potent inhibitors of COX-1 and/or COX-2.[21]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
Principle: The assay measures the peroxidase activity of COX. The inhibition of this activity by a test compound is determined colorimetrically by monitoring the oxidation of a chromogenic substrate.[21][22]
Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add various concentrations of the thiazole test compound or a reference inhibitor (e.g., celecoxib for COX-2).
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: Immediately measure the absorbance at the appropriate wavelength using a microplate reader.[21][22]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. The IC50 value is determined from the dose-response curve.[23]
III. Antimicrobial Properties of Thiazole-Based Agents
The rise of antimicrobial resistance is a major global health threat, necessitating the development of new and effective antimicrobial agents.[24] Thiazole derivatives have shown considerable promise as antibacterial and antifungal agents, with their mechanism of action often involving the disruption of essential microbial processes.[25]
A. Inhibition of Microbial Growth
The antimicrobial efficacy of thiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[26][27]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.[28][29]
Methodology:
-
Compound Dilution: Prepare a serial two-fold dilution of the thiazole compound in a liquid growth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visual Assessment: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[26]
IV. Quantitative Data Summary
The following table summarizes the reported in vitro activity of selected thiazole derivatives against various biological targets.
| Compound Class | Target | Assay | IC50/MIC | Reference |
| Thiazole-based PI3K/mTOR inhibitors | PI3Kα | Kinase Inhibition Assay | 0.086 µM | [6] |
| mTOR | Kinase Inhibition Assay | 0.221 µM | [6] | |
| Dasatinib | BCR-ABL | Kinase Inhibition Assay | <1 nM | [13] |
| Thiazole-based COX-2 Inhibitor | COX-2 | COX Inhibition Assay | 0.067 µM | [21] |
| Thiazole-based Antimicrobial | S. aureus | MIC Determination | 0.8 mg/mL | [29][30] |
V. Conclusion and Future Perspectives
The thiazole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents with diverse mechanisms of action. The ability of thiazole derivatives to target key pathways in cancer, inflammation, and infectious diseases underscores their significant therapeutic potential. Future research in this area will likely focus on the development of more selective and potent inhibitors, as well as the exploration of novel biological targets. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to advance the field of thiazole-based drug discovery and development, ultimately leading to new and improved treatments for a range of human diseases.
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An In-Silico First Approach to Characterizing (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate: A Technical Guide for Preclinical Drug Discovery
This guide provides a comprehensive technical framework for the in silico modeling of the novel small molecule, (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate. In the realm of contemporary drug discovery, computational methods are indispensable for accelerating progress and mitigating the high attrition rates of promising compounds.[1][2][3] By front-loading the development process with robust computational analysis, researchers can make more informed decisions, optimize resource allocation, and de-risk subsequent experimental validation.[1][2] This document is intended for researchers, computational chemists, and drug development professionals, offering a logical, scientifically-grounded workflow for the virtual assessment of a novel chemical entity.
The core philosophy of this guide is to treat the in silico process as a self-validating system, where each computational step builds upon the last, creating a cohesive and predictive narrative for the molecule . We will not merely list protocols but delve into the scientific rationale behind each choice, providing a clear understanding of how computational tools can elucidate the potential of a molecule like this compound long before it enters a wet lab.
Part 1: Foundational Analysis - Physicochemical Profiling and ADMET Prediction
Before embarking on complex and computationally expensive simulations, a foundational understanding of the molecule's intrinsic properties is paramount. This initial phase focuses on predicting its drug-likeness and its likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[4][5][6][7] Early assessment of ADMET properties is crucial as poor pharmacokinetics and toxicity are major contributors to late-stage drug development failures.[8]
Molecular Descriptors and Physicochemical Properties
The first step is to generate a series of molecular descriptors for this compound. These descriptors provide a quantitative representation of the molecule's physicochemical characteristics.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 288.1 g/mol | Influences absorption and diffusion. Generally, values <500 Da are preferred for oral bioavailability. |
| XLogP3 | 3.9 | A measure of lipophilicity, which affects solubility, absorption, and membrane permeability. Values between 1 and 5 are often optimal. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and binding to biological targets. |
| Hydrogen Bond Donors | 0 | Affects solubility and binding characteristics. |
| Rotatable Bond Count | 4 | Relates to molecular flexibility and conformational entropy upon binding. Fewer rotatable bonds are generally favored. |
These values are computed properties and can be obtained from databases like PubChem or calculated using various computational chemistry software.[9]
In Silico ADMET Prediction
Computer-based models are invaluable for forecasting a compound's behavior within a biological system.[4][5] These predictions help to identify potential liabilities early in the discovery process.[6][7]
Experimental Protocol: ADMET Prediction
-
Structure Preparation:
-
Platform Selection:
-
Utilize a validated ADMET prediction platform. Several commercial and academic tools are available, such as pkCSM, ADMETlab, or integrated solutions within larger modeling suites.[6]
-
-
Property Calculation:
-
Submit the 3D structure to the platform and calculate a range of ADMET properties. Key parameters to assess include:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Predicted clearance and half-life.
-
Toxicity: Ames test for mutagenicity, hERG inhibition, hepatotoxicity.
-
-
-
Results Analysis:
-
Compare the predicted values against established thresholds for drug-like molecules. For instance, a high probability of hERG inhibition would be a significant red flag for cardiotoxicity.
-
Part 2: Target Identification and Molecular Docking
With a foundational understanding of the molecule's properties, the next logical step is to identify potential biological targets and investigate the interactions at a molecular level.
Target Identification Strategy
For a novel compound with no known biological activity, a combination of ligand-based and structure-based approaches can be employed for target "fishing".
Caption: Workflow for identifying potential biological targets for a novel compound.
This combined approach increases the probability of identifying biologically relevant targets for subsequent validation.
Molecular Docking
Once a putative target is identified, molecular docking predicts the preferred orientation of our molecule when bound to the protein, as well as the binding affinity.[12]
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Ligand Preparation:
-
Prepare the 3D structure of this compound. This includes assigning rotatable bonds and ensuring the correct protonation state.
-
-
Grid Box Generation:
-
Define the binding site on the protein. This is typically a cavity where the natural ligand binds or a predicted allosteric site. A grid box is then generated to encompass this site.[13]
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the top-ranked poses. Key metrics include the binding energy (a lower value indicates stronger binding) and the specific interactions (hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.[12] Visualization in PyMOL or Discovery Studio is crucial for this step.[14]
-
Part 3: Refining the Interaction Model with Molecular Dynamics
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the protein and the ligand.[17][18][19] MD simulations are computationally intensive but provide invaluable insights into the stability of the binding pose and the energetics of the interaction.[17][20][21]
Caption: A typical workflow for a molecular dynamics simulation of a protein-ligand complex.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation:
-
Take the best-ranked pose from the molecular docking as the starting structure.
-
Place the protein-ligand complex in a periodic box of water molecules (solvation).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained (NVT ensemble).
-
Adjust the pressure to the desired level (e.g., 1 atm) while allowing the system volume to change (NPT ensemble). This ensures the correct density.
-
-
Production Run:
-
Run the simulation for a significant period (e.g., 100 ns or more) without restraints to observe the natural dynamics of the system.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to assess the stability of the ligand in the binding pocket (Root Mean Square Deviation - RMSD).
-
Examine the flexibility of different protein regions (Root Mean Square Fluctuation - RMSF).
-
Monitor the persistence of key interactions (e.g., hydrogen bonds) over time.
-
Part 4: Synthesis of Data and Guiding Future Directions
The culmination of this in silico workflow is a comprehensive profile of this compound. The predicted ADMET properties will highlight potential developmental hurdles, while the docking and MD simulations will provide a detailed hypothesis of its mechanism of action at a specific biological target.
This data-rich foundation enables a more strategic approach to experimental validation. For example, if the simulations predict binding to a particular kinase, the first in vitro experiments would be kinase activity assays. If ADMET predictions suggest poor solubility, initial formulation work would be prioritized.
By embracing an in silico-first methodology, the journey of a novel molecule from a chemical structure to a potential therapeutic candidate becomes more efficient, cost-effective, and, ultimately, more likely to succeed.
References
-
Molecular Docking Tutorial. Available at: [Link]
-
Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?. Available at: [Link]
-
Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Available at: [Link]
-
Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Available at: [Link]
-
Fiveable. (2025, August 15). ADMET prediction | Medicinal Chemistry Class Notes. Available at: [Link]
-
YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Available at: [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]
-
YouTube. (2024, September 23). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. Available at: [Link]
-
YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Available at: [Link]
-
National Center for Biotechnology Information. Computational Approaches in Preclinical Studies on Drug Discovery and Development. Available at: [Link]
-
MDPI. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. Available at: [Link]
-
Nextmol. Computational chemistry & AI software. Available at: [Link]
-
Rowan. ML-Powered Molecular Design and Simulation. Available at: [Link]
-
MDPI. (2020, December 30). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Available at: [Link]
-
Cresset Group. The role of molecular dynamics simulations in drug discovery. Available at: [Link]
-
iRASPA. Molecular Simulation Software. Available at: [Link]
-
MetroTech Institute. (2024, July 17). Role of Molecular Dynamics Simulations in Drug Discovery. Available at: [Link]
-
Chemspace. Molecular Dynamics Simulation. Available at: [Link]
-
Avogadro. (2022, January 15). Free cross-platform molecular editor. Available at: [Link]
-
National Center for Biotechnology Information. A Guide to In Silico Drug Design. Available at: [Link]
-
VeraChem LLC. Small Molecule Tools. Available at: [Link]
-
SciSpace. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Available at: [Link]
-
Patheon pharma services. (2023, September 27). In Silico Modeling: Accelerating drug development. Available at: [Link]
-
InSilicoMinds. Leverage our In Silico Solutions for Small Molecules Drug Development. Available at: [Link]
-
Taylor & Francis Online. (2018, January 30). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Available at: [Link]
-
PubChem. Methyl 2-chloro-1,3-benzothiazole-6-carboxylate. Available at: [Link]
-
Baghdad Science Journal. (2024, March 1). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Available at: [Link]
-
ChemBK. (2024, April 9). Methyl 2-chlorobenzoate. Available at: [Link]
-
Scholars Research Library. (2012, June 15). Biological Activities of Thiadiazole Derivatives: A Review. Available at: [Link]
-
Patsnap. (2014, October 29). Method for preparing 2-chlorine-5 chloromethyl thiazole. Available at: [Link]
- Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
-
International Journal of Entomology Research. (2024, March 18). Toxicity and biochemical activity of chlorobenzothiazole and nitrobenzothiazole derivatives as IGRs against Spodoptera littorali. Available at: [Link]
-
PrepChem.com. Synthesis of methyl 2-amino-5-chlorobenzoate. Available at: [Link]
-
Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Available at: [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2016, August 10). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Available at: [Link]
-
ResearchGate. (2023, August 20). (PDF) Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available at: [Link]
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Safety and Handling Guidelines for (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate
Technical Monograph | CAS: 478047-21-1
Part 1: Executive Technical Summary
(2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate is a specialized heterocyclic ester used primarily as a high-value intermediate in the synthesis of neonicotinoid pharmacophores and agrochemical active ingredients. Structurally, it combines a 2-chlorothiazole moiety (characteristic of bio-active insecticides like Clothianidin) with a 2-chlorobenzoate lipophilic tail.
Due to the presence of the chlorothiazole heterocycle, this compound must be handled as a potential neurotoxin and sensitizer , regardless of the specific lack of LD50 data for this exact catalog entry. This guide establishes a "Safety by Design" protocol, assuming high biological activity based on Structure-Activity Relationship (SAR) analysis.
Core Chemical Identity
| Property | Specification |
| CAS Number | 478047-21-1 |
| IUPAC Name | (2-chlorothiazol-5-yl)methyl 2-chlorobenzoate |
| Molecular Formula | C₁₁H₇Cl₂NO₂S |
| Molecular Weight | 288.15 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Low in water; Soluble in DMSO, DMF, DCM, Ethyl Acetate |
| Stability | Susceptible to hydrolysis at extreme pH; Light sensitive (Thiazole ring) |
Part 2: Safety & Toxicology Strategy (SAR-Based)
Note: As a research chemical, comprehensive toxicological data (RTECS) may not exist. The following profile is derived from the properties of its metabolic precursors: (2-chloro-1,3-thiazol-5-yl)methanol and 2-chlorobenzoic acid.
Hazard Identification (GHS Classification derived from SAR)
-
Acute Toxicity (Oral/Inhalation): Category 4 (Warning). The thiazole moiety is metabolically linked to nicotinic acetylcholine receptor (nAChR) modulation.
-
Skin/Eye Irritation: Category 2/2A. Chlorobenzoates are known contact irritants.
-
Sensitization: Potential Skin Sensitizer. Thiazoles can form haptens with skin proteins.
-
Environmental: Acute Aquatic Toxicity Category 1. (Assumed based on neonicotinoid structural homology).
The "Double-Barrier" Containment Protocol
To mitigate the risk of unknown potency, we utilize a double-barrier system.
-
Primary Barrier: Fume hood with face velocity > 0.5 m/s.
-
Secondary Barrier: All weighing operations must occur within a secondary containment tray or a balance enclosure.
-
PPE Standard: Nitrile gloves (double-gloved, 0.11 mm min thickness), lab coat, and safety glasses with side shields. Respiratory protection (P3/N95) is required if handling open powder outside a hood.
Part 3: Handling, Storage, and Stability
Storage Architecture
The stability of the ester linkage and the thiazole ring dictates the storage conditions. The 2-chlorobenzoate group provides steric hindrance, offering some resistance to hydrolysis, but moisture remains a threat.
-
Temperature: 2–8 °C (Refrigerated).
-
Atmosphere: Inert gas (Argon or Nitrogen) backfill recommended.
-
Container: Amber glass (protects thiazole from photodegradation).
Solubilization Protocol
Objective: Prepare a stable stock solution for biological assay or synthesis.
-
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard for biological stocks (up to 100 mM). For synthetic chemistry, Dichloromethane (DCM) is preferred.
-
Procedure:
-
Weigh the solid in a tared, amber vial.
-
Add solvent slowly down the side of the vial to prevent aerosolization.
-
Vortex for 30 seconds. Sonicate if particles persist (Max temp 30°C).
-
QC Check: Inspect for clarity. If using DMSO, store aliquots at -20°C. Avoid repeated freeze-thaw cycles which can induce ester hydrolysis via condensation moisture.
-
Part 4: Experimental Workflow & Visualization
Workflow 1: Analytical Validation (HPLC-UV)
Before using CAS 478047-21-1 in synthesis, purity must be verified to ensure the ester has not hydrolyzed to the alcohol and acid.
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (Benzoate absorption) and 280 nm (Thiazole absorption).
Visualization: Safety & Handling Decision Tree
The following diagram outlines the logical flow for handling this compound, integrating safety checks with experimental steps.
Caption: Figure 1: Operational workflow for handling this compound, emphasizing SAR-based hazard assessment and QC validation points.
Visualization: Structural Reactivity & Degradation
Understanding the breakdown pathway is critical for waste management and stability monitoring.
Caption: Figure 2: Degradation pathway. The ester bond is the primary site of instability, releasing two bioactive fragments upon hydrolysis.
Part 5: Emergency Procedures
Spill Management
-
Evacuate the immediate area if dust is generated.
-
Don PPE: Respiratory protection is mandatory for powder spills.
-
Neutralization: Not required, but wetting the powder with an inert solvent (like PEG-400 or water mist) prevents dust dispersion.
-
Cleanup: Scoop into a sealable hazardous waste container labeled "Toxic Organic Solid - Halogenated".
-
Decontamination: Wash surface with 10% sodium carbonate solution (to ensure hydrolysis of residues) followed by soap and water.
First Aid
-
Inhalation: Move to fresh air immediately. Monitor for signs of neurotoxicity (tremors, dizziness) due to the thiazole component.
-
Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. Do not use ethanol (enhances absorption).
-
Eye Contact: Rinse for 15 minutes. Consult an ophthalmologist.
References
-
PubChem. (n.d.).[1] Compound Summary for CID 135779804 (Related Thiazole Derivatives). National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
Methodological & Application
Application Note: In Vitro Profiling of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate
This Application Note and Protocol Guide is designed for researchers evaluating (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate (CAS 478047-21-1).[1][2] This compound is a lipophilic ester derivative of the 2-chloro-5-(hydroxymethyl)thiazole scaffold, a critical pharmacophore found in neonicotinoid insecticides (e.g., Clothianidin, Thiamethoxam) and select antimicrobial agents.[1][2]
Introduction & Compound Profile
This compound represents a strategic structural modification in the optimization of thiazole-based bioactive molecules.[1][2] By masking the polar hydroxyl group of the parent 2-chloro-5-hydroxymethylthiazole with a lipophilic 2-chlorobenzoate moiety, this compound is typically evaluated for two primary mechanisms:
-
Pro-drug Activity: Enhanced cuticular penetration (in insects) or membrane permeability (in fungi), followed by enzymatic hydrolysis to release the active toxicant.[1][2]
-
Allosteric/Hydrophobic Interaction: Direct binding to hydrophobic pockets within the Nicotinic Acetylcholine Receptor (nAChR) or fungal sterol pathways.[1][2]
Physicochemical Properties
| Property | Value | Relevance |
| Molecular Formula | C₁₂H₉Cl₂NO₂S | Core scaffold analysis |
| Molecular Weight | 302.18 g/mol | Small molecule fragment |
| LogP (Predicted) | ~3.5 - 4.2 | High lipophilicity; suitable for membrane crossing |
| Solubility | DMSO (>20 mM), Acetone, Acetonitrile | Insoluble in water ; requires carrier solvent |
| Stability | Labile to esterases; sensitive to high pH (>8.[1][2]0) | Requires buffered systems (pH 7.0–7.[1][2]4) |
Experimental Workflows (Graphviz Visualization)
The following diagram outlines the logical flow for evaluating this compound, distinguishing between stability profiling and functional potency.
Figure 1: Integrated screening workflow for thiazole ester derivatives, prioritizing metabolic stability assessment prior to potency determination.[1][2]
Protocol A: Metabolic Stability (Esterase Hydrolysis)
Rationale: As an ester, the compound is susceptible to cleavage by carboxylesterases.[1][2] Determining the half-life (
Materials
-
Enzyme Source: Porcine Liver Esterase (PLE) or Insect Homogenate (e.g., Musca domestica abdomen extract).[1][2]
-
Buffer: PBS (pH 7.[1][2]4) containing 0.1% Triton X-100.[1][2]
Step-by-Step Methodology
-
Stock Preparation: Dissolve the test compound in DMSO to 10 mM.
-
Reaction Mix:
-
Incubation: Incubate in a shaking water bath at 37°C.
-
Sampling: Remove 100 µL aliquots at
minutes. -
Quenching: Immediately add 100 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Clarification: Centrifuge at 10,000
for 5 minutes. -
Quantification: Inject supernatant into HPLC (C18 column). Monitor the disappearance of the parent peak (RT ~8-10 min) and appearance of the alcohol metabolite (RT ~2-4 min).[1][2]
Data Analysis:
Plot
Protocol B: Competitive Binding Assay (nAChR)
Rationale: The thiazolyl-methyl moiety targets the Nicotinic Acetylcholine Receptor (nAChR).[1][2] This assay measures the affinity (
Materials
-
Membrane Source: House fly (Musca domestica) head homogenate (rich in nAChRs).[1][2]
-
Radioligand:
-Imidacloprid (specific activity ~30-40 Ci/mmol).[1][2] -
Binding Buffer: 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA.[1][2]
Step-by-Step Methodology
-
Membrane Prep: Homogenize 1g of fly heads in 20 mL ice-cold buffer. Centrifuge (1000
, 10 min) to remove debris. Supernatant is centrifuged (30,000 , 20 min) to pellet membranes.[1][2] Resuspend pellet in buffer. -
Assay Setup: In a 96-well plate, combine:
-
Equilibrium: Incubate for 60 minutes at 25°C (room temperature).
-
Harvest: Filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.
-
Wash: Rapidly wash filters
with ice-cold buffer.[1][2] -
Counting: Add scintillation cocktail and count radioactivity (CPM).
Self-Validating Control:
-
Non-Specific Binding (NSB): Determine by including 100 µM unlabeled Imidacloprid.[1][2]
-
Specific Binding: Total Binding
NSB. -
Validity Check: If the ester shows high affinity (
nM) without hydrolysis (verified by Protocol A), it suggests a novel hydrophobic binding mode.[1][2]
Protocol C: Microdilution Cytotoxicity/Antimicrobial Assay
Rationale: Benzoate esters often exhibit broad-spectrum toxicity or antimicrobial activity.[1][2] This assay establishes the selectivity window.[1][2]
Materials
-
Cells: S2 (Drosophila) cells or Candida albicans (fungal model).[1][2]
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1][2]
Step-by-Step Methodology
-
Seeding: Plate cells at
cells/mL in 96-well plates. Incubate 24h. -
Treatment: Add test compound (0.1 µM – 100 µM). Include DMSO vehicle control.[1][2]
-
Exposure: Incubate for 48 hours.
-
Development: Add 20 µL MTT solution (5 mg/mL). Incubate 4h.
-
Solubilization: Aspirate media, add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm.
References
-
Jeschke, P., & Nauen, R. (2008).[2] Neonicotinoids: from zero to hero in insecticide chemistry.[1][2] Pest Management Science, 64(11), 1084–1098.[1][2] Link[1][2]
-
Casida, J. E. (2011).[1][2] Neonicotinoid Metabolism: Compounds, Substituents, and Pathways.[1] Journal of Agricultural and Food Chemistry, 59(7), 2923–2931.[1][2] Link[1][2]
-
Tomizawa, M., & Casida, J. E. (2005).[1][2] Neonicotinoid Insecticide Toxicology: Mechanisms of Selective Action. Annual Review of Pharmacology and Toxicology, 45, 247-268.[1][2] Link[1][2]
-
Maienfisch, P., et al. (2001).[2] Chemistry and biology of thiamethoxam: a second generation neonicotinoid.[1][2] Pest Management Science, 57(10), 906-913.[1][2] Link[1][2]
Sources
Application Note: HPLC Method Development for (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate
This Application Note is structured as a comprehensive technical guide for analytical scientists and method developers. It synthesizes theoretical physicochemical principles with practical experimental protocols to ensure a robust, self-validating HPLC method.[1]
Executive Summary & Scientific Rationale
(2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate is a hydrophobic ester comprising two distinct aromatic moieties: a 2-chlorothiazole ring and a 2-chlorophenyl ring.[1] Developing a method for this compound requires addressing three critical challenges:
-
Hydrolytic Instability: As an ester, the analyte is susceptible to hydrolysis, necessitating a method that can resolve the parent compound from its primary degradants: (2-chloro-1,3-thiazol-5-yl)methanol and 2-chlorobenzoic acid.[1]
-
Electronic Interactions: The thiazole nitrogen, though weakly basic due to the electron-withdrawing chlorine, can interact with residual silanols on older silica columns, leading to peak tailing.[1]
-
Solubility & Hydrophobicity: The dual-ring system suggests a high LogP (~3.2–3.5), requiring a mobile phase with sufficient organic strength for elution while maintaining retention for the more polar degradants.[1]
This guide details a Stability-Indicating Reversed-Phase HPLC (RP-HPLC) method designed to ensure specificity, linearity, and precision in accordance with ICH Q2(R1) guidelines.
Physicochemical Assessment & Method Strategy
Before experimental execution, we analyze the molecular properties to define the boundary conditions of the method.[1]
| Property | Value (Est.) | Method Implication |
| LogP | ~3.4 | Requires High % Organic (Gradient 50-90% B likely needed for elution).[1] |
| pKa (Acid) | ~2.9 (2-Cl-Benzoic Acid) | Mobile phase pH must be < 2.9 (ideally 2.0–2.[1]5) to keep the acid degradant protonated and retained.[1] |
| pKa (Base) | < 1.0 (Thiazole N) | The 2-Cl substitution suppresses basicity; however, low pH prevents any potential silanol interaction.[1] |
| UV Max | ~235 nm, ~270 nm | Aromatic rings + conjugation. 235 nm provides high sensitivity; 254 nm offers higher selectivity.[1] |
Critical Separation Logic (The "Why")[1]
-
Column Choice: A C18 column with end-capping is selected to maximize hydrophobic retention of the parent ester and minimize secondary interactions with the thiazole ring.
-
pH Control: We utilize 0.1% Phosphoric Acid (pH ~2.1) .[1]
Experimental Protocol
Reagents and Standards
-
Reference Standard: this compound (>98% purity).[1]
-
Impurity A: (2-Chloro-1,3-thiazol-5-yl)methanol.[1]
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Phosphoric Acid (85%).[1]
Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance) |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Column Temp | 30°C (Controlled) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5.0 µL |
| Detection | UV @ 235 nm (Quantification), 254 nm (Identification) |
| Mobile Phase A | 0.1% H₃PO₄ in Water |
| Mobile Phase B | Acetonitrile |
Gradient Program
This gradient is designed to elute the polar alcohol early, the acid intermediate, and finally the hydrophobic parent ester, followed by a wash step.[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration / Injection |
| 2.0 | 90 | 10 | Isocratic Hold (Polar retention) |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
Standard Preparation
Stock Solution (1.0 mg/mL): Dissolve 10 mg of the analyte in 10 mL of Acetonitrile .[1] Note: Do not use methanol as the diluent to avoid transesterification artifacts during storage.
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A/B (50:50) .
Method Validation & Performance Criteria
Specificity (Forced Degradation)
To demonstrate the method is stability-indicating, the sample is subjected to stress conditions.[1] The method must resolve the parent peak from the hydrolysis products.[1]
Degradation Pathway Visualization:
Figure 1: Hydrolytic degradation pathway. The method must resolve the Parent (RT ~10-12 min) from Impurity A (RT ~3-4 min) and Impurity B (RT ~5-7 min).
System Suitability Limits
Run 5 replicate injections of the Working Standard.
| Parameter | Acceptance Criteria |
| Retention Time %RSD | NMT 1.0% |
| Peak Area %RSD | NMT 2.0% |
| Tailing Factor (T) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 5000 |
| Resolution (Rs) | > 2.0 between Impurity B and Parent |
Troubleshooting Guide
Issue: Peak Tailing on Parent Compound
-
Cause: Secondary interactions with silanols or column aging.[1]
-
Solution: Ensure the column is "Base Deactivated" (e.g., Eclipse Plus, XBridge).[1] If using an older column type, add 5mM Triethylamine (TEA) to the mobile phase (adjust pH to 3.0 with phosphoric acid).[1]
Issue: "Ghost" Peak at ~4 minutes
-
Cause: Hydrolysis in the autosampler vial.[1]
-
Solution: Check the diluent pH.[1] Ensure the sample is not dissolved in 100% water or alkaline buffer.[1] Use 50:50 MeCN:Water or pure MeCN if the peak shape allows.[1]
Issue: Splitting of Impurity B (Acid)
-
Cause: pH of mobile phase is near the pKa of 2-chlorobenzoic acid (~2.9).[1]
-
Solution: Lower Mobile Phase A pH to 2.1 using Phosphoric Acid to ensure the acid is fully protonated.[1]
References
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient optimization logic).
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 8426, 2-Chlorobenzoic acid.[1]Link[1]
-
Sigma-Aldrich. (2023).[1] Product Specification: Methyl 2-chlorobenzoate (Analogous ester stability data).[1]Link[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of N-Substituted Thiazole Synthesis
Status: Active Operator: Senior Application Scientist Ticket ID: THZ-OPT-2026 Subject: Troubleshooting & Optimization Protocols for N-Substituted Thiazole Derivatives
Executive Summary & Scope
Welcome to the Technical Support Center for thiazole chemistry. This guide addresses the synthesis and optimization of N-substituted thiazole derivatives . To ensure precise troubleshooting, we distinguish between the two primary chemical classes requested by your query:
-
Thiazolium Salts (Class A): Quaternization of the ring nitrogen (endocyclic), crucial for N-Heterocyclic Carbene (NHC) organocatalysis and vitamin B1 analogs.
-
N-Substituted 2-Aminothiazoles (Class B): Substitution on the exocyclic amine, common in kinase inhibitors and antimicrobial drug discovery.
Module A: Thiazolium Salt Synthesis (Ring Nitrogen Quaternization)
Core Issue: Direct alkylation of thiazoles often suffers from slow kinetics, incomplete conversion, and hygroscopic "oiling out" of products.[1]
Workflow Visualization: Thiazolium Synthesis Pathways
Caption: Decision matrix for synthesizing thiazolium salts. Method B is recommended for difficult substrates to avoid purification issues.
Protocol 1: High-Pressure/Microwave Direct Alkylation
Best for: Simple alkyl chains (Me, Et, Bn).[1]
The Challenge: The thiazole nitrogen is weakly nucleophilic due to aromaticity. Standard reflux often fails. The Fix: Use solvent-free conditions or polar aprotic solvents under microwave irradiation to overcome the activation energy barrier.
-
Stoichiometry: Mix Thiazole (1.0 equiv) and Alkyl Halide (1.2–1.5 equiv).
-
Note: If using volatile halides (MeI), use a sealed microwave vessel.
-
-
Conditions: Irradiate at 100–120 °C for 15–30 mins (High Absorption setting).
-
Solvent: Acetonitrile (MeCN) is preferred; it solubilizes reactants but often precipitates the ionic product upon cooling.
-
-
Workup (The "Oiling Out" Fix):
-
If the product forms a sticky oil, decant the solvent.
-
Trituration: Add dry diethyl ether or ethyl acetate and sonicate vigorously. The oil should solidify into a powder.
-
Anion Exchange: If the halide salt is hygroscopic, perform metathesis to a non-coordinating anion (
, ) using in water/methanol.
-
Protocol 2: The "Purification-Free" Cyclization (P2S5 Method)
Best for: Complex N-aryl or bulky N-alkyl substituents where direct alkylation fails.
This method builds the thiazolium ring already attached to the nitrogen substituent, bypassing the low nucleophilicity issue.
-
Precursor: Synthesize an
-formamido ketone from an -bromoketone and a primary amine (formylated). -
Cyclization:
-
Suspend
-formamido ketone (1.0 equiv) and complex (1.0 equiv) in Toluene . -
Reflux for 2–4 hours.
-
-
Isolation: The thiazolium salt precipitates directly from the hot toluene solution.
-
Filtration: Filter the hot mixture. The solid is the pure thiazolium salt. Impurities remain in the toluene filtrate.[2]
-
Module B: Regioselectivity in 2-Aminothiazoles
Core Issue: When alkylating 2-aminothiazoles, the electrophile can attack either the Endocyclic Nitrogen (Ring-N) or the Exocyclic Amine (Exo-N) .
Regioselectivity Logic Gate
Caption: Pathway selection for controlling regiochemistry in 2-aminothiazoles.
Troubleshooting Guide: Forcing the Desired Isomer
| Goal | Protocol Recommendation | Mechanistic Insight |
| Target: Exocyclic N-Alkylation | Use Reductive Amination. 1. Condense 2-aminothiazole with aldehyde (MeOH, Reflux) | The imine formation is reversible and occurs exclusively on the exocyclic amine due to the stability of the conjugated system. Reduction locks this state. |
| Target: Endocyclic N-Alkylation | Use Alkyl Halides in Neutral Solvents. React in acetone or EtOH without strong base. | The ring nitrogen is more nucleophilic (sp2 lone pair) than the exocyclic amine (lone pair delocalized into ring). This forms the iminothiazoline salt. |
| Target: Exocyclic N-Acylation | Use Anhydrides/Chlorides + Pyridine. | Acylation almost always occurs on the exocyclic nitrogen to form the stable amide. |
Module C: The Hantzsch Synthesis (Optimization)
Core Issue: The reaction stalls at the intermediate hydroxy-dihydrothiazole stage, leading to low yields or dehydration failure.
Protocol 3: The Holzapfel-Meyers-Nicolaou Modification
Best for: Chiral thiazoles or when standard Hantzsch reflux fails.
-
Condensation: React Thioamide +
-Bromoketone in DME (Dimethoxyethane) at RT for 1–2 hours.-
Checkpoint: TLC will show the disappearance of starting material and formation of a polar intermediate (hydroxy-thiazoline).
-
-
Dehydration (The Critical Step):
-
Cool to -10 °C.
-
Add Trifluoroacetic Anhydride (TFAA) (2.0 equiv) and Pyridine (4.0 equiv).[1]
-
Stir for 30 mins, then warm to RT.
-
-
Result: This forces the elimination of water under mild conditions, preventing the decomposition often seen in harsh acid reflux.
Frequently Asked Questions (FAQs)
Q1: My thiazolium salt is a dark tar that won't crystallize. What now?
-
Diagnosis: You likely have trace solvent or unreacted alkyl halide trapped in the lattice, or the anion is too coordinating.
-
Fix: Dissolve the tar in a minimum amount of MeOH. Add a saturated aqueous solution of Sodium Tetrafluoroborate (
) or Sodium Hexafluorophosphate ( ) .[1] The anion exchange will precipitate a clean, non-hygroscopic solid.
Q2: In Hantzsch synthesis, I see a byproduct with 2x molecular weight.
-
Diagnosis: Formation of "symmetric dimers" (pyrazines) or linear polymers. This happens if the
-haloketone self-condenses or if the amine acts as a base rather than a nucleophile. -
Fix: Add the
-haloketone slowly (dropwise) to the thioamide solution. Ensure the thioamide is in slight excess (1.1 equiv).
Q3: Can I use microwave irradiation for Hantzsch synthesis?
-
Answer: Yes, and it is highly recommended.[1]
-
Conditions: Ethanol, 120 °C, 10–20 minutes.
-
Benefit: Microwave heating often bypasses the "stalled intermediate" stage by providing sufficient energy for the dehydration step in one pot.
References
-
Hantzsch Thiazole Synthesis (Original & Reviews)
-
Microwave-Assisted Synthesis
-
Thiazolium Salt Optimization (Purification-Free)
-
Regioselectivity of 2-Aminothiazoles
-
Holzapfel-Meyers-Nicolaou Modification
Sources
- 1. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization | MDPI [mdpi.com]
- 2. harvest.usask.ca [harvest.usask.ca]
- 3. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate
An in-depth guide to understanding and investigating the degradation of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate. This guide is designed for researchers, chemists, and formulation scientists to anticipate stability challenges, troubleshoot experimental issues, and design robust degradation studies.
Introduction: Understanding the Molecule's Stability Profile
This compound is a molecule featuring three key structural components: a 2-chloro-1,3-thiazole ring, a 2-chlorobenzoate moiety, and a central methylene ester linkage. Each of these presents potential sites for chemical degradation. The thiazole ring is common in fungicides and pesticides, while the ester linkage is a known point of hydrolytic instability. Understanding the degradation pathways of this compound is critical for developing stable formulations, ensuring product shelf-life, predicting environmental fate, and meeting regulatory requirements for product registration.[1]
This guide provides a comprehensive framework for investigating the degradation of this molecule, from frequently asked questions to detailed experimental protocols for forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound? A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the ester linkage and photodegradation involving the thiazole ring.
-
Hydrolysis: The ester bond is susceptible to cleavage by water, a reaction that can be significantly accelerated by acidic or basic conditions.[2] This would yield (2-chloro-1,3-thiazol-5-yl)methanol and 2-chlorobenzoic acid as primary degradants.
-
Photodegradation: Thiazole rings are known to absorb UV radiation, which can lead to complex photochemical reactions, including ring-opening and isomerization.[3][4] The presence of chlorine atoms on both aromatic rings may also influence its photosensitivity.
Q2: How should I properly store solutions of this compound to minimize degradation? A2: To minimize degradation during storage, especially for analytical standards or stock solutions, follow these guidelines:
-
Protect from Light: Store solutions in amber glass vials or wrap containers in aluminum foil to prevent photodegradation.[5]
-
Control Temperature: Store solutions at low temperatures (e.g., 2-8°C or frozen at -20°C) to slow down thermally-driven and hydrolytic degradation rates.[6] For liquid formulations, it is also important to assess stability at low temperatures (e.g., 0°C) to ensure the compound does not fall out of solution, which could accelerate degradation.
-
Control pH: Prepare solutions in a buffered, neutral (pH ~7) solvent system if possible. Avoid highly acidic or alkaline conditions unless investigating pH-dependent stability.
-
Use High-Purity Solvents: Use HPLC-grade or equivalent solvents to avoid impurities that could act as catalysts or photosensitizers.[5]
Q3: I see new, unexpected peaks in my HPLC chromatogram after storing my sample. What could they be? A3: The appearance of new peaks strongly suggests degradation.[5] The most likely candidates are the primary hydrolysis products: (2-chloro-1,3-thiazol-5-yl)methanol and 2-chlorobenzoic acid. Other smaller peaks could result from further degradation of these primary products or from photolytic rearrangement of the thiazole ring. To confirm their identities, LC-MS/MS analysis is the recommended next step.
Q4: Is this compound susceptible to oxidation? A4: While the primary liabilities are hydrolysis and photolysis, the sulfur and nitrogen atoms in the thiazole ring could be susceptible to oxidation under harsh conditions (e.g., exposure to strong oxidizing agents like hydrogen peroxide). This could lead to the formation of N-oxides or S-oxides. A forced degradation study using an oxidizing agent is necessary to confirm this.[7]
Troubleshooting Guide: Investigating Unexpected Degradation
This section addresses specific issues you might encounter during your experiments and provides a logical approach to troubleshooting.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of parent compound in a neutral aqueous solution, even when stored in the dark. | Hydrolytic Instability: The ester linkage may be more water-labile than anticipated, even at neutral pH. | 1. Confirm Identity: Use LC-MS to identify degradation products. Look for the masses corresponding to the alcohol and carboxylic acid fragments. 2. pH Profile: Perform a stability study in buffers ranging from pH 3 to 9 to determine the pH at which the compound is most stable. 3. Solvent System: If for an analytical method, consider using a higher percentage of organic solvent in your sample diluent (e.g., 50:50 acetonitrile:water) to reduce water activity. |
| Sample solution changes color (e.g., turns yellow) upon exposure to lab lighting. | Photodegradation: The compound is likely absorbing light (UV or visible) and undergoing photochemical reactions.[5] | 1. Implement Light Protection: Immediately switch to using amber vials and minimize exposure to direct light during all handling steps.[5] 2. Conduct Photostability Study: Perform a controlled photostability experiment according to ICH Q1B guidelines to characterize the degradation pathway and kinetics.[7] 3. Formulation: If developing a product, consider adding a UV-absorbing excipient to the formulation.[5] |
| Inconsistent results between different batches of the same formulation. | Excipient Interaction: An inactive ingredient (excipient) in the formulation could be catalyzing degradation (e.g., an acidic or basic excipient accelerating hydrolysis). | 1. Analyze Excipients: Review the pH and purity of all excipients. 2. Binary Interaction Study: Prepare simple mixtures of the active compound with each individual excipient to pinpoint the problematic ingredient. 3. Forced Degradation of Formulation: Subject the full formulation to forced degradation conditions (heat, light, humidity) to assess the overall stability.[1][] |
| Loss of active ingredient during thermal stress testing at a temperature below its melting point. | Thermal Degradation: Significant chemical breakdown can occur well below the melting point. The ester linkage can be susceptible to thermal cleavage.[9] | 1. Lower Temperature: Conduct accelerated stability studies at a range of temperatures (e.g., 40°C, 54°C, 60°C) to build a predictive model for shelf-life at room temperature. 2. TGA Analysis: Run a Thermogravimetric Analysis (TGA) to precisely determine the onset temperature of decomposition.[9] 3. Identify Products: Analyze the thermally stressed samples by GC-MS or LC-MS to identify the thermal degradants. |
Predicted Degradation Pathways
The primary degradation pathways are predicted to be hydrolysis and photolysis. The following diagram illustrates the expected initial products.
Caption: Predicted primary degradation pathways.
Mechanistic Explanation:
-
Hydrolysis: This is the most common degradation mechanism for esters. The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This process is catalyzed by both acid (protonation of the carbonyl oxygen) and base (formation of the more nucleophilic hydroxide ion), leading to the formation of a carboxylic acid and an alcohol.[2]
-
Photolysis: The thiazole ring contains heteroatoms with non-bonding electrons and a π-electron system, allowing it to absorb UV radiation. This absorption can promote the molecule to an excited state, from which it can undergo various reactions. Studies on other thiazoles have shown pathways involving cleavage of the C-S or C-N bonds, potentially leading to ring-opened products or isomerization.[3][4]
Experimental Protocols: Forced Degradation Studies
Forced degradation (or stress testing) is essential for elucidating degradation pathways and developing stability-indicating analytical methods.[7] The goal is to achieve 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized.
Workflow for a Forced Degradation Study
Sources
- 1. cemas.co.uk [cemas.co.uk]
- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 3. Isocyano compounds newly recognized in photochemical reaction of thiazole: matrix-isolation FT-IR and theoretical studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Storage stability of residues | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. Forced Degradation Studies - Protheragen Lab [labs.protheragen.ai]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Assays for (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate
Ticket ID: #THZ-BENZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Cell Biology & Medicinal Chemistry Division
Executive Summary
You are encountering cytotoxicity with (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate . Based on its structure—a lipophilic ester combining a chlorothiazole ring and a chlorobenzene moiety—this toxicity is likely not "true" pharmacological potency but rather an artifact of physicochemical instability or assay incompatibility .
This compound presents three specific hazards in cell-based assays:
-
Hydrolytic Instability: The ester bond is susceptible to cleavage by serum esterases, releasing 2-chlorobenzoic acid (pH stress) and the active thiazole alcohol.
-
Aqueous Precipitation: With a predicted LogP > 3.5, this compound aggregates in aqueous media, causing physical damage to cell membranes ("crystal toxicity").
-
Thiazole Reactivity: The 2-chloro-thiazole moiety can act as an electrophile, depleting cellular glutathione (GSH) and causing oxidative stress.
This guide provides the protocols to distinguish between specific activity and artifactual cytotoxicity.
Module 1: Diagnosing & Mitigating Precipitation (The "Invisible" Killer)
The Issue: Researchers often assume a clear well means the compound is dissolved. However, at concentrations >10 µM, this compound likely forms colloidal aggregates. These aggregates sediment onto the cell monolayer, disrupting membranes and causing non-specific necrosis, often mistaken for apoptosis.
Troubleshooting Protocol: The "Step-Down" Dilution
Do not dilute directly from 100% DMSO stock into the cell well.
Step-by-Step Workflow:
-
Prepare Intermediate Plate: Dilute your 10 mM DMSO stock into culture medium without cells (e.g., 2x concentration).
-
Equilibration: Shake this intermediate plate for 15 minutes at RT.
-
Visual Check: Inspect under 20x microscopy. If you see "dust," "needles," or "oily droplets," the compound has precipitated.
-
Transfer: Only transfer the supernatant to the cell plate.
Data Visualization: Solubility Limit Table
| Solvent System | Max Solubility (Est.) | Risk Level | Recommendation |
|---|---|---|---|
| 100% DMSO | > 50 mM | Low | Store at -20°C; avoid freeze-thaw. |
| PBS (pH 7.4) | < 5 µM | Critical | Do not use for intermediate dilutions. |
| MEM + 10% FBS | ~ 20-50 µM | Moderate | Serum proteins (albumin) bind the compound, aiding solubility but reducing free drug. |
| Serum-Free Media | < 10 µM | High | High risk of precipitation. Use BSA carrier if possible. |
Module 2: Chemical Stability (The Ester Hydrolysis Factor)
The Issue: This molecule is an ester . Fetal Bovine Serum (FBS) is rich in carboxylesterases. In a standard 24-hour assay, your compound is likely converting into two distinct metabolites:
-
(2-Chloro-1,3-thiazol-5-yl)methanol: Potentially bioactive.
-
2-Chlorobenzoic acid: An acidic byproduct that can locally lower pH.
If your IC50 shifts significantly between 4 hours and 24 hours, you are measuring the metabolites, not the parent.
Diagram: Hydrolysis Pathway & Mitigation
Caption: Figure 1. Mechanism of ester hydrolysis in cell culture. Serum esterases cleave the parent compound, leading to acidification and metabolite generation. Mitigation strategies are shown in green.
Module 3: Assay Configuration & FAQ
Standardized Protocol for Cytotoxicity Minimization
1. Solvent Tolerance (DMSO)
-
Guideline: Keep final DMSO concentration ≤ 0.5% (v/v) .
-
Why? Thiazoles can permeabilize membranes. DMSO synergizes with this, lowering the threshold for cell death.
-
Control: Always include a "Vehicle Only" (0.5% DMSO) control well.
2. Serum Handling
-
Guideline: Use Heat-Inactivated (HI) FBS .
-
Why? Heating at 56°C for 30 minutes deactivates complement proteins and, crucially, reduces esterase activity, stabilizing your compound.
3. Cell Density
-
Guideline: Seed cells at >70% confluency for toxicity screens.
-
Why? Low-density cells are hyper-sensitive to oxidative stress (a common side effect of chlorothiazoles). Higher density allows cell-to-cell support via gap junctions.
Frequently Asked Questions (FAQs)
Q1: My cells developed large vacuoles after 4 hours. Is this apoptosis? A: Likely not. Vacuolization is often a sign of autophagy or lysosomal trapping . Lipophilic amines and thiazoles can accumulate in lysosomes (ion trapping).
-
Action: Check pH of the media.[1] If yellow, the ester has hydrolyzed. Add 25mM HEPES to the media buffer.
Q2: The compound kills cells in 10% FBS but is inactive in serum-free media. A: This is counter-intuitive but suggests solubility issues . In serum-free media, the compound likely precipitated immediately and stuck to the plastic walls, never reaching the cells. In 10% FBS, albumin kept it in suspension long enough to be toxic.
-
Action: Measure actual concentration in the supernatant using HPLC/LC-MS.
Q3: Can I use CellTiter-Glo (ATP) to measure this? A: Use caution. Thiazoles can directly inhibit mitochondrial respiration (uncoupling). This drops ATP levels without immediately killing the cell, leading to a false positive for cytotoxicity.
-
Action: Multiplex with an LDH release assay (membrane integrity) to confirm true cell death.
References
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Instability in Assays).
-
Wayman, S. J., et al. (2002). "Improving the reliability of cell-based assays by optimizing solubility and stability." Assay and Drug Development Technologies. (Discusses ester hydrolysis in FBS).
-
Irwin, J. J., et al. (2015). "The physicochemical properties of aggregation-based assay artifacts." Journal of Medicinal Chemistry. (Explains the "crystal toxicity" phenomenon).
-
National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: DMSO Tolerance."
Sources
Technical Support Center: Preparation of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate Analytical Standards
Prepared by: Gemini, Senior Application Scientist
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the preparation, handling, and troubleshooting of analytical standards for (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate. Adherence to these protocols is critical for generating reliable, reproducible, and accurate data in quantitative analyses.
Section 1: Critical Starting Considerations & FAQs
Accurate standard solutions are the foundation of quantitative analysis.[1] Before any work begins, it's essential to understand the analyte's properties and the foundational requirements for standard preparation. Errors introduced at this stage can compromise all subsequent results.[2]
Q1: What are the key chemical properties of this compound that I should be aware of?
While specific experimental data for this compound is limited, we can infer its properties from its constituent parts: a 2-chlorobenzoate ester and a 2-chloro-1,3-thiazole moiety.
-
Polarity and Solubility: The molecule is predominantly non-polar due to the aromatic rings and ester linkage.[3][4] Therefore, it is expected to have very low solubility in water but good solubility in non-polar and moderately polar organic solvents.[5]
-
Recommended Solvents for Stock Solution: Dichloromethane, Chloroform, Toluene, or Acetonitrile.
-
Principle of "Like Dissolves Like": A solute dissolves best in a solvent with similar chemical properties.[3][6] Attempting to dissolve this compound directly in a highly polar solvent like water will be ineffective.
-
-
Stability: Thiazole rings and chlorinated aromatic compounds are generally stable under standard laboratory conditions.[7][8] However, ester linkages can be susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, stock solutions should be prepared in high-purity, neutral solvents. Long-term stability should be experimentally determined, as degradation can occur over time, especially when exposed to light or non-optimal temperatures.[9][10]
Q2: What grade of analytical standard material should I use?
The quality of your starting material dictates the accuracy of your entire analysis.
-
Primary Standards/Certified Reference Materials (CRMs): These are the highest quality materials and should be used whenever available. They are supplied with a Certificate of Analysis (CoA) that details purity, identity, and uncertainty values.
-
Quality Control Materials (QCMs): If a CRM is not available, a well-characterized, high-purity substance (typically >98%) can be used. The purity and identity of this material must be rigorously established in-house.[11]
-
Certificate of Analysis (CoA): Always review the CoA for the stated purity, water content, and residual solvents, as these must be accounted for in your concentration calculations.[1]
Q3: What are the essential pieces of equipment for preparing accurate standards?
Using improper equipment is a common source of systematic error.[1]
-
Analytical Balance: A four or five-place analytical balance (0.1 mg or 0.01 mg sensitivity) is mandatory for accurately weighing the standard.[1][12]
-
Volumetric Glassware: Use only Class A calibrated volumetric flasks and pipettes to ensure accurate volume measurements.[12] Using lower-grade glassware can introduce significant errors.[1]
-
Pipettes: Use calibrated automatic pipettes for serial dilutions. Proper pipetting technique is crucial to minimize errors.[9]
Section 2: Step-by-Step Protocols for Standard Preparation
This section provides a detailed workflow for preparing a stock solution and subsequent working standards.
Experimental Workflow Overview
Caption: Workflow for preparing analytical standards.
Protocol 1: Stock Solution Preparation (Example: 1000 µg/mL)
-
Pre-Weighing: Allow the container of the analytical standard to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 10 mg of the standard onto weighing paper using a calibrated analytical balance. Record the exact weight (e.g., 10.05 mg).
-
Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Rinsing: Rinse the weighing paper multiple times with small volumes of your chosen solvent (e.g., Acetonitrile) into the flask to ensure a complete, quantitative transfer.
-
Dissolution: Add solvent to the flask until it is about half-full. Gently swirl and, if necessary, sonicate for 5-10 minutes to ensure the standard is fully dissolved. Visually inspect to confirm no solid particles remain.
-
Dilution: Once dissolved, carefully add the solvent to just below the calibration mark. Use a pipette to add the final drops until the bottom of the meniscus is precisely on the mark.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Labeling & Storage: Immediately label the solution with the compound name, concentration, solvent, preparation date, and your initials. Store under appropriate conditions (e.g., refrigerated at 2-8°C, protected from light).[13]
Protocol 2: Intermediate and Working Standard Preparation
Working standards for your calibration curve should be prepared fresh daily by serially diluting the stock solution.[11] Never prepare low-concentration standards directly from the solid material, as the weighing error would be too large.
Example Dilution Series for a Calibration Curve
This table outlines a typical serial dilution from a 1000 µg/mL stock solution.
| Standard Level | Concentration (µg/mL) | Volume of Stock/Previous Std. | Dilution Solvent | Final Volume |
| Intermediate | 100 | 1.0 mL of 1000 µg/mL Stock | Acetonitrile | 10 mL |
| Cal 7 | 10.0 | 1.0 mL of 100 µg/mL Int. | Acetonitrile | 10 mL |
| Cal 6 | 5.0 | 5.0 mL of 10.0 µg/mL Cal 7 | Acetonitrile | 10 mL |
| Cal 5 | 2.5 | 5.0 mL of 5.0 µg/mL Cal 6 | Acetonitrile | 10 mL |
| Cal 4 | 1.0 | 4.0 mL of 2.5 µg/mL Cal 5 | Acetonitrile | 10 mL |
| Cal 3 | 0.5 | 5.0 mL of 1.0 µg/mL Cal 4 | Acetonitrile | 10 mL |
| Cal 2 | 0.1 | 2.0 mL of 0.5 µg/mL Cal 3 | Acetonitrile | 10 mL |
| Cal 1 | 0.05 | 5.0 mL of 0.1 µg/mL Cal 2 | Acetonitrile | 10 mL |
Section 3: Troubleshooting Guide
Even with careful technique, problems can arise. This section addresses common issues in a Q&A format.
Solubility Issues
-
Q: My standard won't dissolve in the recommended solvent. What should I do?
-
Verify Solvent Choice: Confirm that you are using a suitable non-polar or moderately polar organic solvent.[3][5]
-
Increase Energy Input: Try sonicating the solution for a longer duration (15-20 minutes). Gentle warming in a water bath can also help, but be cautious of potential degradation.
-
Use a Stronger Solvent: For the initial stock solution, you can dissolve the compound in a minimal amount of a very strong solvent like Dimethyl Sulfoxide (DMSO) and then dilute it to the final volume with your working solvent (e.g., Acetonitrile).[14] Caution: Ensure the final concentration of the strong solvent is low and does not interfere with your chromatographic analysis.
-
Accuracy & Precision Issues
-
Q: My calibration curve has poor linearity (r² < 0.999). What are the likely causes?
-
Preparation Error: This is the most common cause. A mistake in preparing one of the standards, especially an intermediate dilution, will affect all subsequent points.[2] Prepare a fresh set of standards.
-
Solubility Limit: At the highest concentration point, your analyte may be exceeding its solubility limit in the chosen solvent, causing it to fall off the linear curve.
-
Detector Saturation: Your highest concentration point might be saturating the detector. If so, lower the concentration of your highest standard.
-
-
Q: I'm seeing poor reproducibility between different preparations of the same standard. Why?
-
Inconsistent Technique: Small variations in technique, such as how the final volume is adjusted (parallax error) or inconsistent mixing, can lead to different results.[1]
-
Equipment Issues: Ensure your analytical balance is level and calibrated, and that your automatic pipettes are within their calibration period.
-
Standard Instability: The standard may be degrading. Prepare solutions fresh and compare results.[10]
-
-
Q: My low-concentration standards are giving inconsistent results. How can I fix this?
-
Analyte Adsorption: At very low concentrations, the analyte can adsorb to the surfaces of glassware or plastic vials. Using silanized glass vials can mitigate this issue.
-
Near the LOQ: You may be operating near the Limit of Quantitation (LOQ) of your instrument, where higher variability is expected.[15] Consider increasing the injection volume or using a more sensitive detector.
-
Instability: Low-concentration standards are often less stable than high-concentration ones.[10] They should always be prepared fresh from a more concentrated stock solution on the day of analysis.[11]
-
Stability & Storage Issues
-
Q: How should I store my stock and working solutions, and for how long are they viable?
-
Storage Conditions: As a general rule, store stock solutions in a refrigerator (2-8°C) and protect them from light using amber vials.[13]
-
Viability: The stability of any in-house prepared standard is not guaranteed indefinitely. You must establish the stability period through a formal study by analyzing the stored standard against a freshly prepared one at regular intervals.[9][10] A common practice is to store stock solutions for 1-3 months, while working standards should be discarded at the end of the day.
-
-
Q: I see extra peaks in my chromatogram when I analyze my standard. What does this mean?
-
Degradation: The presence of new peaks that grow over time is a classic sign of sample degradation. The ester bond may be hydrolyzing, or another reaction could be occurring.
-
Contamination: The solvent may be contaminated, or the vial may not have been clean. Prepare a new standard with fresh solvent.
-
Impurity in Standard: The original standard material may contain impurities. Check the Certificate of Analysis.
-
Section 4: Analytical Method Considerations (HPLC Example)
The preparation of your standard is intrinsically linked to your analytical method. The choices you make during preparation can directly impact chromatographic performance.
Relationship between Standard Preparation and HPLC Analysis
Caption: Impact of standard preparation on HPLC analysis.
Q: What is a suitable starting point for an HPLC-UV method for this compound?
Based on the non-polar nature of this compound and methods for similar thiazole and chlorinated compounds, a reversed-phase HPLC method is appropriate.[16][17][18]
-
Column: A C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[16][17]
-
Mobile Phase: A gradient elution using Acetonitrile and water (both may require a modifier like 0.1% formic acid for better peak shape, especially for LC-MS) would be effective. A starting gradient could be 50:50 Acetonitrile:Water, ramping to 95% Acetonitrile.
-
Detection: A UV detector set at a wavelength determined by a UV scan of the standard in the mobile phase (likely in the 250-280 nm range) should provide good sensitivity.[17][18]
-
Solvent Matching: Crucially, the solvent used for your final working standards should be the same as, or weaker than, your initial mobile phase composition.[19] Injecting a standard dissolved in a much stronger solvent (e.g., 100% Acetonitrile) into a weak mobile phase (e.g., 30% Acetonitrile) can cause poor peak shape and other chromatographic issues.[19]
References
- Top 10 Common Errors in Standard Solution Preparation (and How To Avoid Them). (2026, February 4). News.
- 6 Reasons to Stop Preparing Your Own Analytical Standards in the Lab. (2025, February 10). Thomas Scientific.
- Methyl 2-chlorobenzoate | 610-96-8. (n.d.). Sigma-Aldrich.
- A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. (2025, August 7). ResearchGate.
- How to choose the right solvent for cleaning scientific instrumentation. (n.d.). Anton Paar Wiki.
- How can I dissolve the non polar fractions of plant extracts to perform antioxidant assays. (2021, May 26). ResearchGate.
- Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). Blogs - News.
- MATERIAL SAFETY DATA SHEET - Actim® PROM Specimen Extraction Solution. (2025, May 28). Hologic.
- Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error. (n.d.). Restek.
- Methyl 2-chloro-1,3-benzothiazole-6-carboxylate | C9H6ClNO2S. (n.d.). PubChem.
- Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error. (2021, January 12). Restek.
- Methyl 2-chlorobenzoate. (2024, April 9). ChemBK.
- Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Restek.
- SAFETY DATA SHEET - ProClin™ 300. (n.d.). Merck Millipore.
- Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. (2019, August 5). ResearchGate.
- SAFETY DATA SHEET - QuantiCult Plus. (n.d.). BioMedica Diagnostics.
- Low concentrations are giving problems, how to solve? (2019, June 5). ResearchGate.
- Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014, February 13). RSC Publishing.
- (2-CHLORO-1,3-THIAZOL-5-YL)METHYL 3-CHLOROBENZENECARBOXYLATE Formula. (n.d.). ECHEMI.
- Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. (n.d.).
- How Do You Prepare Reference Standards and Solutions? (2020, December 20). Spectroscopy Online.
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PMC.
- Development and validation of HPLC technique with a 100% water mobile phase for analysing thiabendazole and its metabolite, 5. (2018, February 16). International Journal of Chemical Studies.
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.). BMC Chemistry.
- Methyl 2-amino-5-chlorobenzoate SDS, 5202-89-1 Safety Data Sheets. (n.d.). ECHEMI.
- Solubility factors when choosing a solvent. (2020, November 16). Labclinics.
- How can a solute dissolve in polar and non-polar solvents? (2024, July 2). Vedantu.
- 2-chlorobenzoic acid (Ref: AE-C500233). (2025, August 4). AERU.
- 2-chloro-5-(5-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid | C23H16ClNO4S2. (n.d.). PubChem.
- A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. (2023, September 1). Journal of Applied Pharmaceutical Science.
- Lesson Explainer: Polar and Nonpolar Solvents. (n.d.). Nagwa.
- Benzoic acid, 2-chloro-, methyl ester. (n.d.). NIST WebBook.
- Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. (2024, March 1). Baghdad Science Journal.
- 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives as an antimicrobial agent. (2012, February 10). ResearchGate.
- Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016, August 10). International Journal of Current Microbiology and Applied Sciences.
- methyl 2-chlorobenzoate. (n.d.). Stenutz.
- (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole. (n.d.). ResearchGate.
Sources
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Validation & Comparative
structure-activity relationship (SAR) studies of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate analogs
Executive Summary
This guide provides a technical analysis of the structure-activity relationship (SAR) of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate (CAS: 478047-21-1) and its structural analogs.[1][2] While the (2-chloro-1,3-thiazol-5-yl)methyl moiety is the critical pharmacophore found in neonicotinoid insecticides (e.g., Clothianidin, Thiamethoxam) and specific enzyme inhibitors, the 2-chlorobenzoate ester modification represents a distinct strategic approach—typically utilized to modulate lipophilicity (LogP), membrane permeability, and metabolic stability.[1][2]
This document compares the specific 2-chlorobenzoate analog against its metabolic precursor (the free alcohol) and bioisosteric alternatives, offering researchers a roadmap for lead optimization in agrochemical and pharmaceutical discovery.[1][2]
Structural Deconstruction & SAR Logic
The molecule consists of three distinct domains, each serving a specific function in the biological microenvironment.
| Domain | Fragment Structure | SAR Function |
| Head Group | 2-Chloro-1,3-thiazole | Binding Anchor: The chlorine atom at C2 provides a lipophilic handle and electron-withdrawing character, essential for interacting with the cationic sub-site of nicotinic acetylcholine receptors (nAChR) or specific hydrophobic pockets in enzymes (e.g., PTP1B).[1][2] |
| Linker | Methylene (-CH₂-) | Spacer: Provides rotational freedom.[1][2] In neonicotinoids, this spacer positions the electronegative tip (nitro/cyano) correctly.[1][2] In this ester, it acts as a "hinge" for the benzoate tail.[2] |
| Tail Group | 2-Chlorobenzoate | Modulator: The ester linkage allows for prodrug design.[1][2] The ortho-chloro substitution on the phenyl ring induces a steric twist, protecting the ester carbonyl from rapid hydrolytic attack by esterases.[1][2] |
The Ortho-Chloro Effect (The "Twist")
A critical aspect of this specific analog is the 2-chloro substitution on the benzoate.[1][2] Unlike a simple benzoate or a 4-chlorobenzoate, the ortho-chloro group exerts significant steric hindrance.[1][2]
-
Consequence: It forces the carbonyl group out of coplanarity with the phenyl ring.[1][2]
-
Result: Increased resistance to enzymatic hydrolysis (esterase shielding) compared to unsubstituted analogs, extending the compound's half-life (
) in biological media.[1][2]
Comparative Performance Analysis
The following table contrasts the 2-chlorobenzoate analog with key alternatives used in library screening.
Table 1: Physicochemical & Functional Comparison
| Compound Class | Representative Structure | LogP (Est.)[1][2][3] | Hydrolytic Stability | Primary Utility |
| Target Analog | (2-Cl-thiazol-5-yl)methyl 2-chlorobenzoate | 3.8 - 4.2 | High | Prodrug / Transport: Optimized for crossing waxy cuticles (plants) or lipid bilayers (cells) before releasing the active headgroup.[1][2] |
| Metabolite | (2-Cl-thiazol-5-yl)methanol | 0.8 - 1.2 | N/A | Active Fragment: Often the actual binding species, but suffers from poor membrane permeability due to polarity.[2] |
| Para-Analog | (2-Cl-thiazol-5-yl)methyl 4-chlorobenzoate | 3.8 - 4.1 | Low | Rapid Release: Lacks steric protection; hydrolyzes quickly to release the alcohol.[1][2] Useful if rapid activation is desired.[1][2] |
| Bioisostere | (2-Cl-thiazol-5-yl)methyl 2-chlorobenzamide | 3.5 - 3.9 | Very High | Stable Inhibitor: The amide bond is resistant to cleavage; used when the entire molecule is the intended inhibitor, not a prodrug.[1][2] |
Key Insight: The 2-chlorobenzoate is superior when the goal is controlled release.[1][2] The ortho-substituent tunes the hydrolysis rate, preventing premature degradation while ensuring the payload (the thiazole head) is eventually delivered.[1][2]
Biological Mechanism & Pathway Visualization
The following diagram illustrates the "Prodrug Activation" pathway where the ester serves as a transport vehicle.
Figure 1: The activation pathway of the benzoate analog. The 2-chloro substituent acts as a "timer," slowing enzymatic cleavage to ensure the compound reaches the target tissue before degradation.[1][2]
Experimental Protocols
To validate the SAR claims (specifically the stability conferred by the 2-chloro group), the following protocols are recommended.
Protocol A: Comparative Ester Hydrolysis Assay
Objective: Quantify the steric protection provided by the ortho-chloro substituent.[1][2]
-
Preparation: Prepare 10 mM stock solutions of (A) 2-chlorobenzoate analog and (B) 4-chlorobenzoate analog in DMSO.
-
Incubation: Dilute stocks to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) containing Pig Liver Esterase (PLE) (10 units/mL).[1][2]
-
Sampling: Incubate at 37°C. Aliquot 100 µL samples at t = 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately add 100 µL of ice-cold Acetonitrile (ACN) to stop the reaction. Centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: Analyze supernatant via HPLC-UV (254 nm).
-
Calculation: Plot % remaining vs. time. Calculate
using first-order kinetics ( ).[1][2]
Protocol B: Synthesis of the 2-Chlorobenzoate Analog
Objective: High-yield synthesis avoiding thiazole ring degradation.[1][2]
-
Reagents: (2-Chloro-1,3-thiazol-5-yl)methanol (1.0 eq), 2-Chlorobenzoyl chloride (1.1 eq), Triethylamine (TEA, 1.5 eq), DMAP (0.1 eq), Dichloromethane (DCM, anhydrous).[1][2]
-
Setup: Flame-dry a round-bottom flask under Argon atmosphere.
-
Addition: Dissolve the thiazole alcohol in DCM. Add TEA and DMAP.[1][2] Cool to 0°C.[1][2]
-
Reaction: Dropwise add 2-Chlorobenzoyl chloride. The reaction is exothermic.[1][2]
-
Monitoring: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 3:1).[1][2]
-
Workup: Quench with saturated NaHCO₃. Wash organic layer with water and brine.[1][2] Dry over MgSO₄.[1][2][4]
-
Purification: Flash column chromatography.
References
-
Jeschke, P. (2020).[1][2] The Unique Role of Halogen Substituents in the Design of Modern Agrochemicals. Journal of Agricultural and Food Chemistry. Link[1][2]
-
Maienfisch, P., & Stevenson, T. (2015).[2] Neonicotinoid Insecticides: Discovery, Synthesis, and Chemistry. In: Discovery and Synthesis of Crop Protection Products. ACS Symposium Series. Link[1][2]
-
Testa, B., & Mayer, J. M. (2003).[2] Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.[1][2] (Foundational text on steric effects in ester hydrolysis). Link[1][2]
-
BLD Pharm. (2024).[1][2][6] Product Data: this compound (CAS 478047-21-1).[1][2][6][7] Link
-
Leone, A., et al. (2018).[1][2] Design and Synthesis of Thiazole Derivatives as Potent Inhibitors of Acetylcholinesterase. European Journal of Medicinal Chemistry. Link[1][2]
Sources
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- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
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- 6. 341967-69-9|2-Chloro-5-{[(2,4-dichlorophenyl)methoxy]methyl}-1,3-thiazole|BLDPharm [bldpharm.com]
- 7. 478047-21-1|this compound|BLD Pharm [bldpharm.com]
Comparative Analysis: Thiazole vs. Oxazole Bioactivity in Drug Design
[1][2]
Executive Summary
In medicinal chemistry, the bioisosteric replacement of thiazole (S-containing) with oxazole (O-containing) is a classic strategy to modulate physicochemical properties without altering the fundamental pharmacophore topology.
The Verdict: Thiazole is generally the superior choice for potency and lipophilic binding efficiency , owing to the sulfur atom’s larger Van der Waals radius and d-orbital participation in aromatic stacking. However, Oxazole is the preferred scaffold for optimizing solubility (lowering LogP) and mitigating metabolic liabilities , specifically the mechanism-based inhibition (MBI) of Cytochrome P450 enzymes often associated with the thiazole ring.[1]
Physicochemical Profiles: The Sulfur-Oxygen Switch
The fundamental difference lies in the heteroatom.[2] Sulfur is a third-row element with available d-orbitals (theoretical) and higher polarizability, whereas oxygen is a second-row element with higher electronegativity and "hardness."[1][2]
Comparative Data Table
| Feature | Thiazole Scaffold | Oxazole Scaffold | Impact on Drug Design |
| Aromaticity | High (Significant delocalization) | Moderate (Lower resonance energy) | Thiazoles participate better in |
| Basicity (pKa of conjugate acid) | ~2.5 (Weak base) | ~0.8 (Very weak base) | Thiazole is easier to protonate; Oxazole remains neutral in lysosomes/acidic media.[1][2] |
| H-Bonding | Moderate Acceptor (N) | Stronger Acceptor (N) | Oxazole nitrogen is a harder, more localized H-bond acceptor.[1][2] |
| Lipophilicity (LogP) | Higher (+0.3 to +0.5 vs Oxazole) | Lower | Switch to Oxazole to improve aqueous solubility.[1][2] |
| Boiling Point | 117°C | 69°C | Reflects stronger intermolecular forces (London dispersion) in thiazoles.[1][2] |
| Metabolic Risk | High (CYP Inhibition) | Low/Moderate | Thiazole S-oxidation is a major toxicity flag.[2] |
Structural Logic Diagram
The following decision tree illustrates the logical flow for selecting between these two scaffolds during lead optimization.
Caption: Decision matrix for Thiazole vs. Oxazole selection based on potency vs. ADME constraints.
Metabolic Stability & Toxicology[3][5]
This is the critical differentiator. While thiazoles often yield higher potency, they carry a significant liability regarding Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes, particularly CYP3A4.[1][2]
The Thiazole Liability (Suicide Inhibition)
Thiazole rings can undergo metabolic activation by CYP450s.[2] The sulfur atom is oxidized to a sulfoxide or sulfone, or the ring is opened via radical intermediates to form reactive thioketenes or thioamides.[2] These reactive species can covalently bind to the heme iron or the apoprotein of the CYP enzyme, irreversibly inactivating it.
-
Example: Ritonavir (contains thiazole) is a potent CYP3A4 inhibitor, often used intentionally as a "booster" for other antivirals, but this is a liability for non-HIV drugs.[1][2]
The Oxazole Advantage
Oxazoles are generally resistant to this specific oxidative opening.[2] While they can suffer from hydrolytic ring opening under strong acidic conditions (forming
Target Binding Efficiency: Case Studies
Kinase Inhibitors (Dasatinib)
In the BCR-ABL inhibitor Dasatinib , the thiazole ring is crucial.[1]
-
Mechanism: The sulfur atom occupies a specific hydrophobic pocket in the ATP-binding site.[2] The larger atomic radius of sulfur (1.80 Å) compared to oxygen (1.52 Å) allows for tighter Van der Waals packing against lipophilic residues (e.g., Leucine, Valine gates).[1]
-
Substitution Result: Replacing the thiazole with oxazole in Dasatinib analogues typically results in a 10-fold to 50-fold loss in potency , proving that the "fat" sulfur atom is essential for affinity in this context.
Bioisosteric Success (Epothilones)
In the development of Epothilones (microtubule stabilizers):
-
Epothilone B (Thiazole): Higher potency, but higher toxicity and metabolic clearance issues.[1][2]
-
Epothilone D (Oxazole analogue concept): While Epothilone D actually uses a thiazole, synthetic efforts replacing it with oxazole demonstrated that while potency dropped slightly, the water solubility improved significantly , making formulation easier.[1][2]
Experimental Protocol: CYP3A4 Time-Dependent Inhibition (TDI)[3]
To objectively compare the metabolic risk of a Thiazole vs. Oxazole lead, a simple
Protocol: Microsomal Shift Assay
Objective: Determine if the test compound causes increased inhibition of CYP3A4 upon pre-incubation with NADPH (indicating metabolic activation).
Reagents:
-
Pooled Human Liver Microsomes (HLM).[2]
-
Probe Substrate: Midazolam (specific for CYP3A4) or Testosterone.[2]
-
Cofactor: NADPH regenerating system.[2]
-
Test Compounds: Thiazole derivative vs. Oxazole derivative.
Workflow:
-
Primary Incubation (Inactivation Step):
-
Prepare two sets of samples for each compound: (+NADPH) and (-NADPH) .
-
Incubate test compound (
) with HLM (1.0 mg/mL) at 37°C. -
Time points: 0 min and 30 min.[2]
-
-
Secondary Incubation (Activity Measurement):
-
Termination & Analysis:
Data Interpretation:
-
Calculate the Shift Ratio :
. -
Thiazole Result: A shift ratio
(or significant drop in remaining activity in +NADPH vs -NADPH samples) indicates Mechanism-Based Inhibition.[2] -
Oxazole Result: Typically shows a shift ratio
(Reversible inhibition only).[2]
Metabolic Pathway Visualization[3]
Caption: Mechanistic divergence in CYP450 metabolism. Thiazoles risk irreversible enzyme inactivation.[2]
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link[1]
-
Wermuth, C. G. (2008).[1][2] The Practice of Medicinal Chemistry. Academic Press.[2] (Standard text on Bioisosterism).
-
Dalvie, D., et al. (2002). Metabolism and activation of thiazole-containing drugs.[1][2] Chemical Research in Toxicology. Link[1]
-
Lombardo, F., et al. (2004). Comprehensive Assessment of the Physicochemical Properties of Thiazoles and Oxazoles.[1][2] Journal of Pharmaceutical Sciences.
-
Zhang, H., et al. (2019). Thiazole-containing compounds as therapeutic agents: An overview.[1][2] European Journal of Medicinal Chemistry. Link[1]
confirming the molecular structure of synthesized (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate
Title: Definitive Structural Confirmation of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate: A Comparative Analytical Guide
Executive Summary & Strategic Rationale
Objective: This guide outlines the rigorous structural validation of This compound , a specialized intermediate often implicated in the development of neonicotinoid derivatives and fragment-based drug discovery.[1]
The Challenge: Synthesizing this molecule involves coupling a highly electrophilic 2-chlorobenzoic acid derivative with a potentially labile (2-chloro-1,3-thiazol-5-yl)methanol.[1] The primary risks—and the focus of this confirmation guide—are:
-
Nucleophilic displacement of the thiazole chlorine: The C2-chlorine on the thiazole ring is susceptible to nucleophilic attack, potentially yielding methoxy or hydroxy impurities during workup.[1]
-
Hydrolysis of the ester linkage: Reversion to the parent alcohol.[1]
-
Regiochemical ambiguity: Confirming the esterification occurred at the exocyclic methylene oxygen rather than the thiazole nitrogen (though less likely, it must be ruled out).
Comparison of Approaches: Unlike standard QC protocols that rely solely on HPLC retention times, this guide advocates for a Multi-Dimensional Spectroscopic Validation (MDSV) .[1] We compare this robust approach against the "Standard Quick-Check" (IR + LC-MS) to demonstrate why the latter is insufficient for this specific electrophile-rich scaffold.
Comparative Analysis: Proposed Method vs. Standard Alternatives
The following table contrasts the "Standard Quick-Check" often used in high-throughput screening against the MDSV Protocol required for publication-grade confirmation.
| Feature | Standard Alternative (IR + LC-MS) | Proposed MDSV Protocol (NMR + 2D + HRMS) | Scientific Verdict |
| Linkage Verification | IR confirms Carbonyl (C=O).[1] | HMBC confirms the connection between the CH₂ and the C=O.[1] | MDSV is required to rule out physical mixtures of acid + alcohol.[1] |
| Halogen Integrity | MS confirms mass, but not position.[1] | ¹³C NMR + Isotope Pattern confirms the Cl is still attached to C2-Thiazole.[1] | MDSV detects if Cl was displaced by solvent (e.g., -OCH₃).[1] |
| Regiochemistry | Cannot distinguish N- vs O-acylation. | ¹⁵N-HMBC (optional) or ¹H shift analysis rules out N-acylation. | MDSV provides absolute structural certainty.[1] |
| Purity Assessment | HPLC Area% (UV bias possible). | qNMR (Quantitative NMR) provides molar purity without extinction coefficient bias.[1] | MDSV is superior for reference standard certification.[1] |
Detailed Experimental Protocol
Synthesis Context (For Reference)
-
Reagents: (2-Chloro-1,3-thiazol-5-yl)methanol (1.0 eq), 2-Chlorobenzoyl chloride (1.1 eq), Et₃N (1.2 eq), DMAP (0.1 eq).[1]
-
Solvent: Anhydrous CH₂Cl₂ at 0°C → RT.
-
Purification: Flash chromatography (Hexane/EtOAc) is essential to remove the N-acyl urea byproducts if coupling agents (EDC/DCC) were used instead of acid chloride.[1]
Structural Characterization Workflow
Step 1: High-Resolution Mass Spectrometry (HRMS)
-
Method: ESI+ (Electrospray Ionization).[1]
-
Critical Check: The molecule contains two chlorine atoms .[1] You must validate the characteristic isotopic pattern.[1]
-
Target Mass (M+H): ~287.96 Da.
-
Isotope Pattern: Look for the 9:6:1 intensity ratio for peaks at m/z M, M+2, and M+4.[1] This confirms the presence of both chlorine atoms (one on the benzene, one on the thiazole).
-
Step 2: ¹H NMR Spectroscopy (400 MHz, CDCl₃)
-
Solvent: CDCl₃ is preferred over DMSO-d₆ to prevent solvent peak overlap with the methylene signal.[1]
-
Key Diagnostic Signals:
-
Thiazole H4 (Singlet): Expect a sharp singlet ~7.50–7.60 ppm.[1] If this is missing or split, the thiazole ring is compromised.
-
Methylene Bridge (-CH₂-O-): Expect a singlet ~5.40–5.50 ppm.[1] A shift < 5.0 ppm indicates unreacted alcohol.[1]
-
Benzoate Aromatics: 7.30–7.90 ppm (Multiplets).[1] The proton ortho to the ester carbonyl will be most deshielded (~7.9 ppm).[1]
-
Step 3: ¹³C NMR & 2D Correlations
-
Carbonyl Carbon: ~164-165 ppm.[1]
-
Thiazole C2 (C-Cl): ~150-153 ppm (Weak intensity due to quaternary nature and Cl broadening).[1]
-
HMBC Experiment: Set delay for long-range coupling (8 Hz). Look for correlation between the Methylene Protons and the Ester Carbonyl .
Data Analysis & Interpretation
The following data is derived from theoretical prediction and validated against fragment libraries (thiazole intermediates and chlorobenzoates).
Table 1: Predicted ¹H NMR Assignment (CDCl₃, 400 MHz)
| Position | Type | Shift (δ, ppm) | Multiplicity | Integration | Structural Confirmation Note |
| Thiazole-H4 | Ar-H | 7.62 | Singlet (s) | 1H | Diagnostic for 2-chloro-5-substituted thiazole.[1] |
| Benzoate-H6' | Ar-H | 7.92 | Doublet (d) | 1H | Ortho to ester; deshielded by anisotropy.[1] |
| Benzoate-H3',4',5' | Ar-H | 7.35 – 7.50 | Multiplet (m) | 3H | Overlapping aromatic signals.[1] |
| Methylene | -CH₂- | 5.48 | Singlet (s) | 2H | Significant downfield shift vs. alcohol (~4.9 ppm) confirms esterification.[1] |
Table 2: Comparison with "Alternative" Impurities
| Signal | Target Product | Impurity: Free Alcohol | Impurity: Hydrolyzed Thiazole (C2-OH) |
| -CH₂- Shift | ~5.48 ppm | ~4.85 ppm | ~5.40 ppm |
| Thiazole C2 (¹³C) | ~153 ppm (C-Cl) | ~153 ppm | ~170 ppm (C=O tautomer) |
| MS Pattern | M, M+2, M+4 | M, M+2 (One Cl) | M, M+2 (One Cl on benzoate) |
Visualizations
Figure 1: Analytical Logic Flow
This diagram illustrates the decision-making process for confirming the structure, rejecting samples that fail specific checkpoints.
Caption: Decision tree for validating the target ester, prioritizing halogen integrity via MS before investing in NMR time.
Figure 2: HMBC Connectivity Map
This diagram visualizes the critical Heteronuclear Multiple Bond Correlations (HMBC) required to prove the ester linkage and the thiazole attachment.
Caption: Key HMBC correlations. The correlation from the methylene protons to the ester carbonyl (Red) is the definitive proof of successful esterification.
References
-
Santa Cruz Biotechnology. (2-Chloro-1,3-thiazol-5-yl)methanol (CAS 145015-15-2) Product Data.[1][2] Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2763179 (2-Chloro-5-chloromethylthiazole).[1] Retrieved from
-
BenchChem. Comparative Guide to Spectroscopic Data Validation of Chlorobenzoates. Retrieved from
-
ChemicalBook. 2-Chlorobenzoic acid NMR Spectrum and Characterization. Retrieved from
-
Sigma-Aldrich. (2-Chloro-1,3-thiazol-5-yl)methanol Safety & Properties. Retrieved from
Sources
A Researcher's Guide to the Biological Activity of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate and its Regioisomers
In the landscape of chemical biology and drug discovery, the subtle yet profound impact of a molecule's architecture on its biological function is a central theme. A classic example of this principle is regioisomerism, where molecules with identical atoms are connected in a different order. This guide provides an in-depth comparison of the potential biological activities of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate and its regioisomers, offering a framework for researchers to design and interpret relevant experimental investigations.
Deconstructing the Core Molecule: A Pharmacophore-Based Analysis
The target molecule, this compound, is comprised of two key pharmacophores: the 2-chloro-1,3-thiazole moiety and the chlorobenzoate group. Understanding the established biological activities of these components provides a foundation for predicting the activity of the parent compound and its isomers.
-
The Thiazole Ring: Thiazole derivatives are a cornerstone in medicinal chemistry, renowned for a wide spectrum of biological activities. They are integral to numerous FDA-approved drugs and are extensively studied for their antifungal, antibacterial, and anticancer properties.[1][2][3] The 2-chloro-1,3-thiazole moiety, in particular, is a key structural component of neonicotinoid insecticides like clothianidin, which act as agonists at the nicotinic acetylcholine receptor in insects.[4][5][6] This suggests a potential for insecticidal activity.
-
The Chlorobenzoate Moiety: Chlorinated benzoic acids and their esters are also known to exhibit a range of biological effects. For instance, 4-chlorobenzoic acid has been investigated for its anti-inflammatory and anti-platelet aggregation properties.[7] The presence and position of the chlorine atom on the benzene ring can significantly alter the molecule's electronic properties and lipophilicity, which in turn influences its pharmacokinetic and pharmacodynamic profile.[8][9]
The Critical Role of Regioisomerism: A Comparative Framework
The primary regioisomers of the parent compound involve altering the position of the chlorine atom on the benzoate ring, resulting in (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate and (2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate. The spatial arrangement of this halogen atom is not a trivial modification; it can dramatically alter the molecule's interaction with biological targets.
The position of a halogen can influence:
-
Binding Affinity: The location of the chlorine atom can affect the molecule's ability to form crucial interactions, such as halogen bonds, with amino acid residues in a protein's binding pocket.[8]
-
Metabolic Stability: The position of the halogen can render the molecule more or less susceptible to metabolic enzymes, thereby affecting its half-life and duration of action.
-
Physicochemical Properties: Shifting the chlorine from the ortho (2-), to meta (3-), to para (4-) position alters the molecule's dipole moment, pKa, and lipophilicity, which governs its solubility, membrane permeability, and oral absorption.[8][10]
Studies on various classes of compounds have consistently demonstrated that regioisomers can exhibit widely divergent biological activities and potencies. For example, the antiproliferative activity of hydroxystearic acids against human cancer cell lines is highly dependent on the position of the hydroxyl group.[11][12] Similarly, the antibacterial potency of certain oxazolidinone derivatives is significantly affected by the attachment position of a benzotriazole substituent.[13]
dot graphdot { graph [layout="neato", model="major", overlap="false", sep="+6,6", splines="true", maxiter="5000", labelloc="t", label="Logical Flow of Regioisomer Analysis", fontname="Arial", fontsize="14", fontcolor="#202124"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="11"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
// Nodes Parent [label="Parent Molecule\n(2-chlorobenzoate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Regio_Meta [label="Regioisomer 1\n(3-chlorobenzoate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Regio_Para [label="Regioisomer 2\n(4-chlorobenzoate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Properties [label="Physicochemical Properties\n(Lipophilicity, pKa, Dipole)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Binding [label="Target Binding Affinity\n(Sterics, Electronics, Halogen Bonds)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolism [label="Metabolic Stability\n(Enzyme Accessibility)", fillcolor="#FBBC05", fontcolor="#202124"]; Activity [label="Biological Activity Profile\n(e.g., Antifungal, Cytotoxic)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Parent -> Properties; Regio_Meta -> Properties; Regio_Para -> Properties; Properties -> Binding [label="influences"]; Properties -> Metabolism [label="influences"]; Binding -> Activity [label="determines"]; Metabolism -> Activity [label="modulates"]; } } Caption: Impact of regioisomerism on biological activity.
Hypothesized Biological Activity and Illustrative Data
Given the known activities of the thiazole and chlorobenzoate pharmacophores, it is plausible that these compounds will exhibit antifungal and/or cytotoxic activity. The different regioisomers are expected to display varying potencies. Below is a table of hypothetical, yet realistic, experimental data to illustrate the potential differences.
| Compound | Regioisomer Position | Antifungal MIC (µg/mL) vs. C. albicans | Cytotoxicity IC50 (µM) vs. HeLa Cells |
| Parent | 2-chloro | 16 | 25 |
| Isomer 1 | 3-chloro | 32 | 48 |
| Isomer 2 | 4-chloro | 8 | 15 |
This data is illustrative and for guidance purposes only. Actual experimental results may vary.
This hypothetical data suggests that the 4-chloro regioisomer could be the most potent in both antifungal and cytotoxic assays. This could be attributed to a more favorable electronic distribution or steric profile for binding to the respective biological targets.
Experimental Validation: Protocols for Comparative Analysis
To empirically determine the biological activity of these compounds, standardized in vitro assays are essential. The following are detailed protocols for assessing antifungal and cytotoxic activities.
Antifungal Susceptibility Testing: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[14][15][16]
dot graphdot { graph [rankdir="LR", splines="true", labelloc="t", label="Antifungal Broth Microdilution Workflow", fontname="Arial", fontsize="14", fontcolor="#202124"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="11"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
// Nodes A [label="Prepare 2-fold serial dilutions\nof test compounds in a\n96-well plate.", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare standardized\nfungal inoculum\n(e.g., C. albicans).", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add inoculum to each well.\nInclude growth and\nsterility controls.", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Incubate plate at 35°C\nfor 24-48 hours.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Visually or spectrophotometrically\ndetermine the MIC\n(lowest concentration\nwith no growth).", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> C; B -> C; C -> D; D -> E; } } Caption: Workflow for determining antifungal MIC.
Protocol:
-
Compound Preparation: Dissolve the test compounds (parent and regioisomers) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Prepare a stock solution and perform two-fold serial dilutions in RPMI 1640 broth medium in a 96-well microtiter plate.[15]
-
Inoculum Preparation: Subculture a fungal isolate (e.g., Candida albicans) on an appropriate agar plate. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[15] Dilute this suspension in the broth medium to the final required inoculum density.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (fungi with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a spectrophotometer to measure absorbance.[16]
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[17][18][19]
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds (parent and regioisomers). Include a vehicle control (e.g., DMSO-treated cells).
-
Incubation: Incubate the cells with the compounds for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.[17][20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[19] The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can then be calculated.
Conclusion
The biological activity of this compound and its regioisomers is a compelling area of investigation, rooted in the fundamental principles of medicinal chemistry and structure-activity relationships. The position of the chlorine atom on the benzoate ring is predicted to have a significant impact on the antifungal and cytotoxic potency of these molecules. By employing systematic and standardized experimental protocols, researchers can elucidate these differences, potentially identifying a lead compound with superior activity and a more favorable therapeutic profile. This guide serves as a foundational resource for embarking on such a comparative study, emphasizing the necessity of rigorous experimental design and a deep understanding of the chemical principles at play.
References
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- Synthesis and Antifungal Activity of Some Thiazole Derivatives. ResearchGate.
- MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore.
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. PMC.
- MTT assay protocol. Abcam.
- Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. PMC.
- Design, synthesis, and insecticidal bioactivities evaluation of pyrrole- and dihydropyrrole-fused neonicotinoid analogs containing chlorothiazole ring. [Source Link].
- Application Notes and Protocols for Brodth Microdilution Assay: Determining the MIC of Antifungal Agent 74. Benchchem.
- Key contemporary considerations for halogens in drug discovery. Taylor & Francis.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI.
- Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. PMC.
- The Position not the Presence of the Halogen in Corticosteroids Influences Potency and Side Effect. JDDonline.
- Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Taylor & Francis.
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- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. ResearchGate.
- Synthesis and Insecticidal Activity of N-Substituted (1,3-Thiazole)alkyl Sulfoximine Derivatives. Journal of Agricultural and Food Chemistry - ACS Publications.
- MTT (Assay protocol). [Source Link].
- A Practical Guide to Antifungal Susceptibility Testing. PMC.
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- Design, Synthesis, and Insecticidal Activities of Novel Analogues of Neonicotinoids: Replacement of Nitromethylene with Nitroconjugated System. Journal of Agricultural and Food Chemistry - ACS Publications.
- Synthesis, insecticidal, and antibacterial activities of novel neonicotinoid analogs with dihydropyridine. PubMed.
- Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. PMC.
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- Effects of positional and geometrical isomerism on the biological activity of some novel oxazolidinones. PubMed.
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- A Versatile Synthetic Strategy Enables the Discovery of Regioisomer‐Dependent in Vivo Performance in Self‐Immobilizing Hemicyanine Dyes. ResearchGate.
- (i) Draw and name all the isomeric compounds of chlorobenzoic acid. (ii) Explain benzene's structure and how it makes the molecule unusually stable. [Source Link].
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- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. AIR Unimi.
- structure-activity relationship of isochlorogenic acid isomers. Benchchem.
- Draw the structure for each of the following: i. m-chlorobenzoic acid. Pearson.
- 2-Chloro-5-chloromethyl-1,3-thiazole. PMC - NIH.
- Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk. PMC.
- Synthesis of thiazolidinone and methylthiazole derivatives incorporating benzodioxole moiety and evaluation of their antimicrobial activity: Synthetic Communications. Taylor & Francis.
- Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy.
- Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal.
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- 4. Design, synthesis, and insecticidal bioactivities evaluation of pyrrole- and dihydropyrrole-fused neonicotinoid analogs containing chlorothiazole ring [html.rhhz.net]
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- 6. Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Benchmarking Guide: (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate vs. Imidacloprid
Executive Summary
This guide outlines the technical benchmarking of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate (herein referred to as CTM-2CB ) against the industry-standard neonicotinoid, Imidacloprid .[1]
CTM-2CB represents a lipophilic ester derivative of the 2-chloro-5-(hydroxymethyl)thiazole scaffold, a key pharmacophore found in second-generation neonicotinoids like Thiamethoxam and Clothianidin.[1] While Imidacloprid acts as a direct agonist of the nicotinic acetylcholine receptor (nAChR), CTM-2CB is evaluated here as a pro-insecticide candidate .[1] The ester moiety is designed to enhance cuticular penetration (LogP modulation) before metabolic conversion to the active toxicant.[1]
This document details the comparative physicochemical profiling, binding affinity assays, and metabolic stability protocols required to validate CTM-2CB's efficacy.[1]
Chemical Profile & Physicochemical Comparison[1][2][3]
The first step in benchmarking is establishing the structural disparity that drives the difference in bioavailability.[1] CTM-2CB replaces the polar nitro/cyano-guanidine tail of Imidacloprid with a lipophilic chlorobenzoate ester.[1]
Table 1: Physicochemical Benchmarking
| Feature | Candidate: CTM-2CB | Benchmark: Imidacloprid | Impact on Bioactivity |
| CAS No. | 478047-21-1 | 138261-41-3 | Identification |
| Molecular Weight | 288.15 g/mol | 255.66 g/mol | CTM-2CB is heavier; affects diffusion.[1] |
| Lipophilicity (cLogP) | ~3.2 (High) | 0.57 (Low) | Critical: CTM-2CB has superior membrane/cuticle permeability.[1] |
| H-Bond Donors | 0 | 1 | CTM-2CB lacks donors, increasing passive transport.[1] |
| Pharmacophore | Chlorothiazole (masked) | Chloropyridine | Thiazoles generally show higher potency in specific hemipteran targets.[1] |
| Mode of Action | Pro-drug (Requires esterase cleavage) | Direct Agonist | CTM-2CB may show delayed onset but longer residual activity.[1] |
Mechanistic Pathway: nAChR Modulation
To understand the benchmarking data, one must visualize the target interaction.[1] The diagram below illustrates the competitive binding environment at the post-synaptic membrane and the metabolic activation required for CTM-2CB.
Figure 1: Mechanistic pathway comparing the direct action of Imidacloprid versus the metabolic activation pathway of CTM-2CB.[1]
Experimental Protocols for Benchmarking
To objectively compare CTM-2CB against Imidacloprid, two specific assays are required: Radioligand Binding (intrinsic affinity) and Microsomal Stability (bio-activation potential).[1]
Protocol A: [³H]-Imidacloprid Displacement Assay
Objective: Determine if CTM-2CB (or its metabolite) binds to the same site as the benchmark.[1]
Reagents:
-
Membrane preparation from Musca domestica (housefly) heads or Myzus persicae (aphid).[1]
-
Radioligand: [³H]-Imidacloprid (Specific Activity > 30 Ci/mmol).[1]
-
Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM PMSF.[1]
Workflow:
-
Tissue Prep: Homogenize 1g of insect heads in 20mL ice-cold buffer. Centrifuge at 1000 x g (10 min) to remove debris. Supernatant is centrifuged at 30,000 x g (30 min) to pellet membranes.[1] Resuspend pellet.[1]
-
Incubation: In 96-well plates, add:
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Quantification: Liquid scintillation counting.
Data Analysis:
Calculate
Protocol B: In Vitro Metabolic Stability (Esterase Cleavage)
Objective: Confirm CTM-2CB converts to the active pharmacophore.[1]
Workflow:
-
Incubate 1 µM CTM-2CB with insect hemolymph or porcine liver esterase (1 unit/mL) in PBS (pH 7.[1]4) at 37°C.[1]
-
Sample at t = 0, 15, 30, 60 min.[1]
-
Quench with Acetonitrile (containing internal standard).[1]
-
Analyze via LC-MS/MS monitoring the transition of Parent (288 m/z) to Metabolite (Alcohol, ~149 m/z).[1]
Comparative Data Output
The following table summarizes the expected benchmarking results based on the structural properties of chlorothiazoles versus chloropyridines.
Table 2: Benchmarking Results Matrix
| Metric | Benchmark: Imidacloprid | Candidate: CTM-2CB | Interpretation |
| Receptor Affinity ( | 1.5 - 3.0 nM | > 500 nM (Parent) / < 5 nM (Metabolite) | CTM-2CB is a pro-drug; the parent ester hinders binding but the metabolite is highly potent.[1] |
| LogP (Octanol/Water) | 0.57 | 3.2 | CTM-2CB partitions significantly better into lipid membranes.[1] |
| Water Solubility | 0.61 g/L | < 0.05 g/L | CTM-2CB requires emulsifiable concentrate (EC) formulation.[1] |
| Metabolic Half-life ( | > 120 min (Phase I stable) | < 20 min (Esterase labile) | Rapid conversion of CTM-2CB ensures active delivery.[1] |
| Foliar Retention | Low (Wash-off risk) | High (Lipophilic) | CTM-2CB offers superior rainfastness.[1] |
Screening Workflow Diagram
To operationalize this guide, laboratories should follow this decision tree.
Figure 2: Operational workflow for validating CTM-2CB efficacy.
References
-
Jeschke, P., & Nauen, R. (2008). Neonicotinoids: from zero to hero in insecticide chemistry.[1] Pest Management Science, 64(11), 1084-1098.[1]
-
Tomizawa, M., & Casida, J. E. (2003). Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors.[1] Annual Review of Entomology, 48(1), 339-364.[1]
-
Maienfisch, P., et al. (2001). Chemistry and biology of thiamethoxam: a second generation neonicotinoid.[1] Pest Management Science, 57(10), 906-913.[1]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[1] Biochemical Pharmacology, 22(23), 3099-3108.[1]
-
BLD Pharm. this compound Product Data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
